2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
Beschreibung
BenchChem offers high-quality 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H13NO5 |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |
InChI |
InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18) |
InChI-Schlüssel |
QEQAKQQRJFWPOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to the Photophysical Properties of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of the fluorescent amino acid, 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid. This molecule, a derivative of the well-known 7-hydroxycoumarin fluorophore, holds significant promise for applications in biological imaging, protein labeling, and as a microenvironmental sensor. We will delve into the structural basis of its fluorescence, the profound influence of environmental factors such as pH and solvent polarity on its spectral characteristics, and provide detailed experimental protocols for the characterization of its key photophysical parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique fluorescent properties of this and related coumarin-based probes.
Introduction: The Promise of a Fluorescent Amino Acid
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid belongs to a class of molecules that merge the structural utility of amino acids with the sensitive optical reporting of a fluorophore. The core of its fluorescent properties lies in the 7-hydroxycoumarin moiety, a scaffold renowned for its brightness and environmental sensitivity.[1] The incorporation of an amino acid side chain provides a chemical handle for its site-specific integration into peptides and proteins, offering a powerful tool for studying protein structure, function, and dynamics.[2] A closely related analog, L-(7-hydroxycoumarin-4-yl) ethylglycine, has been successfully incorporated into proteins in living cells, highlighting the potential of this class of fluorescent amino acids as probes for in vivo studies.[3]
The key attributes that make this molecule a compelling research tool include its high fluorescence quantum yield and a significant Stokes shift, which is the separation between the absorption and emission maxima.[4][5] Furthermore, its fluorescence is exquisitely sensitive to the local environment, particularly pH and polarity, making it a valuable reporter on the microenvironment within a protein or a cellular compartment.[6]
Fundamental Photophysical Properties
The photophysical behavior of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is governed by the electronic structure of its 7-hydroxycoumarin core. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent return to the ground state can occur through several pathways, with fluorescence being the radiative decay process that gives rise to its characteristic emission of light.
Absorption and Emission Spectra
The absorption and emission profiles are significantly influenced by the protonation state of the 7-hydroxyl group and the polarity of the surrounding solvent.
The Influence of pH: A Tale of Two Forms
The fluorescence of 7-hydroxycoumarin derivatives is highly dependent on the pH of the medium due to the equilibrium between the protonated (phenol) and deprotonated (phenolate) forms of the 7-hydroxyl group.[7]
-
At acidic to neutral pH , the phenol form predominates, which is typically less fluorescent.
-
At alkaline pH , the phenolate form is favored, which exhibits significantly enhanced fluorescence.
This pH sensitivity makes 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid a potential sensor for pH changes in biological systems.[6] The transition between the two forms can be characterized by the pKa value, which is the pH at which the concentrations of the phenol and phenolate forms are equal.
Solvent Polarity Effects and Solvatochromism
The polarity of the solvent also exerts a strong influence on the photophysical properties of this molecule. An increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum, a phenomenon known as solvatochromism. This is because the excited state of the 7-hydroxycoumarin moiety is more polar than the ground state. Polar solvent molecules can stabilize the excited state, thus lowering its energy and resulting in the emission of lower-energy (longer wavelength) photons.
Key Photophysical Parameters and Their Determination
To fully characterize the utility of a fluorescent probe, it is essential to quantify its key photophysical parameters.
Molar Absorptivity (ε)
Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:
A = εcl
where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Quantum yields for 7-hydroxycoumarin derivatives can be quite high, indicating efficient fluorescence. For instance, some derivatives have reported quantum yields in the range of 0.25 to 0.32.[4][5]
Fluorescence Lifetime (τF)
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore and can be influenced by its environment. The fluorescence lifetime of a 7-hydroxycoumarin derivative has been reported to be around 4.2 ns in a buffer solution.[4][5]
Stokes Shift
The Stokes shift is the difference in wavelength (or energy) between the position of the absorption maximum and the emission maximum. A large Stokes shift is a desirable property for fluorescent probes as it minimizes the overlap between the absorption and emission spectra, which is beneficial for reducing self-quenching and improving the signal-to-noise ratio in fluorescence measurements. 7-hydroxycoumarin derivatives are known to exhibit significant Stokes shifts, often exceeding 100 nm.[4][5]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the characterization of the key photophysical properties of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid.
Steady-State Fluorescence Spectroscopy
This technique is used to measure the absorption and emission spectra of the compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). For measurements, dilute the stock solution in the desired buffer or solvent to a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm) to determine the absorption maximum (λabs).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its absorption maximum (λabs) and record the emission spectrum over a suitable wavelength range (e.g., 400-600 nm) to determine the emission maximum (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[8]
Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with an absorption and emission profile that overlaps with the sample. For 7-hydroxycoumarin derivatives, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.
-
Absorbance Measurements: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.
-
Fluorescence Measurements: Record the fluorescence emission spectra for all solutions of the sample and the standard, using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The slope of these plots will be proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Slopesample / Slopestd) * (nsample2 / nstd2)
where ΦF,std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is used to measure the fluorescence lifetime of the compound. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.[9][10]
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a monochromator, and a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).[1]
-
Sample Preparation: Prepare a dilute solution of the sample as described for steady-state measurements.
-
Data Acquisition: Excite the sample with the pulsed laser and collect the fluorescence decay profile. The instrument measures the time difference between the laser pulse and the arrival of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τF).
Data Presentation
The following table summarizes the expected photophysical properties of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid based on data from closely related 7-hydroxycoumarin derivatives.
| Property | Expected Value | Reference |
| Absorption Maximum (λabs) | ~340 - 400 nm | [4][5] |
| Emission Maximum (λem) | ~450 - 500 nm | [4][5] |
| Molar Absorptivity (ε) | 10,000 - 30,000 M-1cm-1 | General coumarin data |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.8 | [4][5] |
| Fluorescence Lifetime (τF) | 2 - 5 ns | [4][5] |
| Stokes Shift | >100 nm | [4][5] |
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for comprehensive photophysical characterization.
pH-Dependent Fluorescence of 7-Hydroxycoumarin
Caption: pH-dependent equilibrium and fluorescence of 7-hydroxycoumarin.
Conclusion
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is a promising fluorescent amino acid with significant potential for a wide range of applications in biological and pharmaceutical research. Its bright, environmentally sensitive fluorescence, coupled with the ability for site-specific incorporation into proteins, makes it a powerful tool for probing molecular interactions and dynamics. This guide has provided a comprehensive overview of its key photophysical properties and detailed protocols for their characterization. Further research into the specific photophysical parameters of this molecule will undoubtedly unlock its full potential as a versatile fluorescent probe.
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7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. [Link]
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Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry. [Link]
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The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts. PubMed Central. [Link]
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Steady-state and time-resolved fluorescence spectroscopy. Bio-protocol. [Link]
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Fluorescence quantum yield measurement. JASCO Global. [Link]
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Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]
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Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry. [Link]
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Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. PubMed Central. [Link]
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A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. [Link]
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A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis. PubMed. [Link]
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An In-depth Technical Guide to the Stokes Shift and Quantum Yield of 7-hydroxycoumarin-4-yl ethylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unnatural fluorescent amino acid, L-(7-hydroxycoumarin-4-yl)ethylglycine, stands as a powerful tool in the arsenal of biophysical and drug development research. Its coumarin core imparts intrinsic fluorescence, which is exquisitely sensitive to the local microenvironment. This sensitivity, particularly to pH and solvent polarity, makes it an invaluable probe for investigating protein structure, function, and interactions.[1][2][3] A comprehensive understanding of its photophysical properties, specifically its Stokes shift and fluorescence quantum yield, is paramount for its effective application. This guide provides a detailed exploration of these key parameters, from their theoretical underpinnings to their experimental determination.
Theoretical Framework: Understanding Fluorescence, Stokes Shift, and Quantum Yield
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting a photon of lower energy (and thus longer wavelength) in the process.
Stokes Shift
The energy difference between the absorbed and emitted photons results in a separation between the maxima of the absorption and emission spectra. This phenomenon, known as the Stokes shift , is a fundamental characteristic of a fluorophore.[1] A larger Stokes shift is generally desirable as it facilitates the separation of the fluorescence signal from the excitation light, leading to improved signal-to-noise ratios in fluorescence-based assays.
Caption: Jablonski diagram illustrating the Stokes shift.
Quantum Yield
The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency. In practice, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.0.
Caption: The partitioning of absorbed photons into fluorescence and non-radiative decay pathways.
Synthesis and Characterization of 7-hydroxycoumarin-4-yl ethylglycine
The synthesis of racemic (7-hydroxycoumarin-4-yl)ethylglycine has been reported, starting from the commercially available 7-hydroxycoumarin-4-acetic acid.[1][2] The key steps typically involve the reduction of the carboxylic acid to an alcohol, followed by conversion to a bromide, and subsequent alkylation of a glycine enolate equivalent.[1]
Key Characterization Data:
| Spectroscopic Technique | Observed Features |
| ¹H NMR | Characteristic aromatic protons of the coumarin ring, along with signals for the ethyl and glycine moieties.[1][2] |
| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule.[1][2] |
| Mass Spectrometry | A molecular ion peak consistent with the expected molecular weight of the compound.[1][2] |
| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl, carbonyl (lactone and carboxylic acid), and aromatic functional groups.[1] |
Photophysical Properties of 7-hydroxycoumarin-4-yl ethylglycine
A structurally similar 7-hydroxycoumarin derivative has been reported to exhibit a Stokes shift of 100 nm and a quantum yield of 0.32 in phosphate-buffered saline (PBS) at pH 7.4.[5] The excitation and emission maxima for this derivative were observed at approximately 355 nm and 455 nm , respectively.[5] It is reasonable to expect that 7-hydroxycoumarin-4-yl ethylglycine will possess comparable photophysical parameters.
Factors Influencing Stokes Shift and Quantum Yield:
-
Solvent Polarity: The fluorescence of 7-hydroxycoumarin derivatives is highly sensitive to solvent polarity.[1][6] An increase in solvent polarity generally leads to a red-shift (bathochromic shift) in the emission spectrum, thereby increasing the Stokes shift. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.[7]
-
pH: The 7-hydroxy group of the coumarin ring is ionizable, with a ground-state pKa typically in the range of 7.1 to 7.8.[8] Upon excitation, the hydroxyl group becomes significantly more acidic. This can lead to excited-state proton transfer (ESPT) in protic solvents, resulting in the observation of multiple emission bands corresponding to the neutral and anionic forms of the fluorophore.[7] As the pH increases, the emission from the anionic species, which occurs at a longer wavelength, becomes dominant.[8]
-
Substituents: The nature and position of substituents on the coumarin ring can significantly modulate the Stokes shift and quantum yield. Electron-donating groups at the 7-position, such as the hydroxyl group, generally enhance fluorescence.
Experimental Determination of Stokes Shift and Quantum Yield
Determination of Stokes Shift
The Stokes shift is determined by measuring the absorption and emission spectra of the fluorophore.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of 7-hydroxycoumarin-4-yl ethylglycine in the desired solvent (e.g., ethanol, PBS). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum of the solution using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λ_abs).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at λ_abs and record the fluorescence emission spectrum. Identify the wavelength of maximum emission (λ_em).
-
Calculation: The Stokes shift is calculated as the difference between λ_em and λ_abs (in nm) or, more accurately, in terms of energy (wavenumber, cm⁻¹).
Typical Spectral Data for a 7-Hydroxycoumarin Derivative:
| Parameter | Value |
| Absorption Maximum (λ_abs) | ~355 nm |
| Emission Maximum (λ_em) | ~455 nm |
| Stokes Shift (nm) | 100 nm |
Determination of Relative Quantum Yield
The relative method is a widely used technique for determining the fluorescence quantum yield.[4][9][10] It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For 7-hydroxycoumarin derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or coumarin 102 in ethanol (Φ = 0.76) are common choices.[9]
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances ranging from 0.02 to 0.1 at the excitation wavelength.[4]
-
Absorbance Measurements: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurements: Record the corrected fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the resulting straight lines.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:[9]
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
Caption: Workflow for the determination of relative fluorescence quantum yield.
Conclusion
L-(7-hydroxycoumarin-4-yl)ethylglycine is a versatile fluorescent amino acid with photophysical properties that are highly attuned to its environment. Its significant Stokes shift and environmentally sensitive quantum yield make it an exceptional tool for probing molecular interactions and dynamics in biological systems. A thorough understanding and precise measurement of these properties, as outlined in this guide, are essential for harnessing the full potential of this powerful fluorescent probe in research and development.
References
- BenchChem. (2025). Application Note and Protocol: Measuring the Fluorescence Quantum Yield of Coumarin Compounds. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of 7-Hydroxy- and 7-Amino-4-Methylcoumarin Fluorescent Probes. BenchChem.
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Braun, M., & Dittrich, T. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 69. [Link]
- BenchChem. (2025). Application Notes and Protocols for Measuring Coumarin Fluorescence Quantum Yield. BenchChem.
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Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 20(7), 12478-12496. [Link]
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Klymchenko, A. S. (2013). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis. Bioorganic & Medicinal Chemistry, 21(2), 481-485. [Link]
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Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]
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Request PDF. (2025). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. ResearchGate. [Link]
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Braun, M., & Dittrich, T. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 69. [Link]
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Braun, M., & Dittrich, T. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. ResearchGate. [Link]
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de Beer, M. A., et al. (2019). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Omega, 4(26), 21813-21820. [Link]
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]
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Kumar, S. (2013). Studies of Substituent and Solvent effect on Spectroscopic Properties of 6-OH-4-CH3, 7-OH-4-CH3 and 7-OH-4-CF3 Coumarin. International Journal of ChemTech Research, 5(1), 353-364. [Link]
- BenchChem. (2025). Technical Support Center: Solvent Effects on 7-Hydroxycoumarin Spectra. BenchChem.
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Request PDF. (2012). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine and extension of its utility in solid phase peptide synthesis. ResearchGate. [Link]
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Husain, M. M., Sindhu, R., & Tandon, H. C. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry, 3(1), 87-93. [Link]
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Braun, M., & Dittrich, T. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 69. [Link]
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Coulibaly, S., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-13. [Link]
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discovery of genetically encoded 7-hydroxycoumarin fluorescent amino acids
Whitepaper: The Discovery and Application of Genetically Encoded 7-Hydroxycoumarin Fluorescent Amino Acids
Executive Summary
In the field of structural biology and protein engineering, the use of traditional fluorescent fusions—such as the 27 kDa Green Fluorescent Protein (GFP)—often introduces severe steric hindrance. Fusing a massive beta-barrel to a target protein can fundamentally alter its hydrodynamic radius, disrupt interaction interfaces, and perturb subcellular trafficking.
To bypass these limitations, the field of genetic code expansion has engineered the site-specific incorporation of fluorescent unnatural amino acids (UAAs). The seminal discovery and encoding of L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC) marked a paradigm shift. As a Senior Application Scientist, I consider 7-HC to be one of the most robust tools in our arsenal. At merely ~263 Da, it can be incorporated internally within a protein's tertiary structure, acting as a highly sensitive, minimally perturbative reporter for conformational changes, protein-protein interactions, and local microenvironments.
Mechanistic Foundations: The Photophysics of 7-HC
The selection of the 7-hydroxycoumarin moiety for genetic encoding was not arbitrary; it was driven by specific photophysical causalities first demonstrated by Wang, Xie, and Schultz in 2006 ()[1].
-
Quantum Yield & Stokes Shift: 7-HC boasts a high quantum yield (0.63) and a large Stokes shift (~90 nm). This large shift prevents self-quenching and effectively separates the excitation light from the emission signal, drastically reducing background autofluorescence in complex cellular lysates.
-
Environmental Sensitivity: The 7-hydroxyl group has a pKa of ~7.8. Because only the phenolate (deprotonated) conjugate base is highly fluorescent, 7-HC acts as an exquisite sensor for local pH changes and solvent polarity[2]. This makes it ideal for tracking receptor-mediated endocytosis or urea-dependent protein denaturation[1].
Table 1: Photophysical and Structural Comparison
| Property | L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC) | Enhanced Green Fluorescent Protein (EGFP) |
| Molecular Weight | ~263 Da | ~27,000 Da |
| Quantum Yield | 0.63 | 0.60 |
| Extinction Coefficient | 17,000 M⁻¹cm⁻¹ (at 360 nm) | 56,000 M⁻¹cm⁻¹ (at 488 nm) |
| Stokes Shift | ~90 nm | ~21 nm |
| Environmental Sensitivity | High (Fluorescence correlates with pH/polarity) | Low to Moderate |
| Incorporation Method | Genetic Code Expansion (Amber Suppression) | Genetic Fusion (N- or C-terminus) |
The Orthogonal Translation System
To genetically encode 7-HC, researchers hijack the amber stop codon (UAG). UAG is the least frequently used stop codon in E. coli (~7%), meaning its suppression minimizes the unintended read-through of endogenous proteins.
The system relies on an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair. Typically, the Methanococcus jannaschii Tyrosyl-RS is subjected to directed evolution. The active site is mutated to sterically accommodate the bulky coumarin ring while simultaneously abolishing its affinity for endogenous Tyrosine. This ensures that the orthogonal tRNA (tRNACUA) is exclusively charged with 7-HC.
Workflow of orthogonal translation for site-specific 7-HC incorporation via amber suppression.
Step-by-Step Experimental Protocol: Incorporation and Validation
A robust scientific protocol must be a self-validating system. The following methodology for incorporating 7-HC into E. coli includes built-in causality checks to ensure that the resulting fluorescence is strictly dependent on the UAA.
Step 1: Plasmid Co-transformation Transform an expression strain (e.g., BL21(DE3)) with two plasmids:
-
The target gene plasmid with an engineered TAG mutation at the desired labeling site and a C-terminal His-tag.
-
The suppressor plasmid (e.g., pEVOL) encoding the engineered aaRS and tRNACUA.
Step 2: Cell Culture & UAA Supplementation Grow cells in TB medium at 37°C. Causality Check: At OD600 ~0.5, split the culture into two flasks. To one flask, add 1 mM of synthesized 7-HC (dissolved in NaOH/DMSO). The other flask serves as the negative control. Adding the UAA during the mid-log phase ensures intracellular saturation prior to translation induction. (Note: Optimized von Pechmann condensation protocols have made multi-gram synthesis of 7-HC highly accessible ()[2].)
Step 3: Induction Add 1 mM IPTG and 0.2% arabinose to both cultures to induce the target protein and the orthogonal synthetase. Incubate at 30°C for 12–16 hours in the dark to prevent photobleaching.
Step 4: Harvest and Lysis Pellet the cells, resuspend in standard lysis buffer (pH 8.0, to ensure 7-HC is in its fluorescent phenolate form), and lyse via sonication.
Step 5: Dual-Validation Matrix (Critical Step) Run the crude lysates on an SDS-PAGE gel.
-
In-Gel Fluorescence: Before Coomassie staining, image the gel on a UV transilluminator (~365 nm). You must observe a fluorescent band at the target molecular weight only in the "+ 7-HC" lane.
-
Western Blot: Transfer to a membrane and probe for the C-terminal His-tag. The "- 7-HC" lane should show no full-length protein, proving that translation terminated at the TAG codon and that the aaRS did not mischarge an endogenous amino acid.
Advanced Applications: FRET and Structural Biology
Beyond simple localization, 7-HC is a powerful tool for monitoring dynamic protein-protein interactions. In 2019, researchers demonstrated that 7-HC serves as a highly efficient Förster Resonance Energy Transfer (FRET) acceptor for endogenous Tryptophan (Trp) residues ()[3].
Because Trp excitation occurs at ~280 nm and its emission peaks at ~340 nm, it overlaps perfectly with the excitation spectrum of 7-HC (~330–360 nm). This allows for non-radiative energy transfer that emits a measurable signal at ~450 nm, enabling researchers to map structural topologies without relying on dual-UAA incorporation or bulky external dyes.
FRET signaling pathway between endogenous Tryptophan (Donor) and genetically encoded 7-HC.
Conclusion
The discovery and genetic encoding of 7-hydroxycoumarin amino acids have provided drug developers and structural biologists with an unprecedented level of precision. By replacing massive fluorescent fusion proteins with a single, 263 Da amino acid, we can interrogate protein folding, track membrane topologies, and measure dynamic FRET interactions in living cells while preserving the native physiological state of the target molecule.
References
-
A Genetically Encoded Fluorescent Amino Acid Journal of the American Chemical Society (2006). Wang, J., Xie, J., & Schultz, P. G. URL:[Link]
-
Genetically Encoded Fluorescent Amino Acid for Monitoring Protein Interactions through FRET Analytical Chemistry (2019). Cellitti, S. E., et al. URL:[Link]
-
A new synthetic protocol for coumarin amino acid Beilstein Journal of Organic Chemistry (2013). Liu, X., et al. URL:[Link]
-
Biosynthesis of a Fluorescent Protein with Extreme Pseudo-Stokes Shift by Introducing a Genetically Encoded Non-Natural Amino Acid outside the Fluorophore Journal of the American Chemical Society (2011). Skerra, A., et al. URL:[Link]
-
Genetically Encoded Optochemical Probes for Simultaneous Fluorescence Reporting and Light Activation of Protein Function with Two-Photon Excitation Journal of the American Chemical Society (2014). Luo, J., et al. URL:[Link]
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An In-depth Technical Guide to the Solvent Polarity Sensitivity of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
This guide provides a comprehensive technical overview of the solvent polarity sensitivity of (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid, a fluorescent non-canonical amino acid. Designed for researchers, scientists, and drug development professionals, this document details the underlying photophysical principles, provides robust experimental protocols for characterization, and discusses the implications of its solvatochromic properties.
Introduction: A Fluorescent Amino Acid with Environmental Sense
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid, hereafter referred to as C4-Abu , is a synthetic amino acid that incorporates the 7-hydroxycoumarin fluorophore into a butanoic acid side chain[1][2]. As a non-canonical amino acid, it can be site-specifically incorporated into peptides and proteins, offering a minimally perturbative tool for biological imaging and interaction studies[3][4][5]. The coumarin core is renowned for its sensitivity to the local environment, particularly solvent polarity and hydrogen-bonding capabilities[6][7]. Understanding the specific solvatochromic behavior of C4-Abu is critical for its application as a high-resolution probe to investigate protein dynamics, binding events, and cellular microenvironments[3][8].
This guide will elucidate the principles of intramolecular charge transfer (ICT) that govern its environmental sensitivity, provide detailed methodologies for quantifying its response to various solvents, and present a framework for interpreting the resulting photophysical data.
Theoretical Framework: The Photophysics of Solvatochromism
The solvent sensitivity of C4-Abu is rooted in the electronic properties of its 7-hydroxycoumarin moiety. This fluorophore exhibits a phenomenon known as solvatochromism , where the color (i.e., the absorption and emission spectra) of the compound changes with the polarity of the solvent[9].
This behavior is driven by a photo-induced Intramolecular Charge Transfer (ICT) .[10][11] The 7-hydroxy group acts as an electron donor (D) and the carbonyl group in the pyrone ring acts as an electron acceptor (A). Upon absorption of a photon, electron density shifts from the donor to the acceptor, creating an excited state (S₁) that is significantly more polar and has a larger dipole moment than the ground state (S₀)[11][12].
Polar solvent molecules will arrange themselves around the fluorophore to stabilize this new, highly polar excited state. This stabilization lowers the energy of the excited state.[13] The more polar the solvent, the greater the stabilization and the lower the energy of the S₁ state. Since fluorescence emission occurs from this relaxed, solvent-stabilized excited state back to the ground state, a lower S₁ energy results in a lower-energy (longer wavelength) emission. This phenomenon is observed as a bathochromic (red) shift in the fluorescence spectrum with increasing solvent polarity.[13][14]
The relationship between the spectral shift and solvent properties can be quantified using models such as the Lippert-Mataga equation , which correlates the Stokes shift (the difference in energy between the absorption and emission maxima) with the orientation polarizability of the solvent.[9][15][16]
Experimental Design and Rationale
A thorough characterization of C4-Abu's solvatochromism requires a systematic approach using a panel of solvents with diverse properties.
3.1. Rationale for Solvent Selection
The chosen solvents should span a wide range of polarities, from non-polar (e.g., Dioxane, Toluene) to polar aprotic (e.g., DMSO, Acetonitrile) and polar protic (e.g., Ethanol, Methanol, Water). This allows for the dissection of different solvent effects:
-
Dielectric Constant (Polarity): The primary driver of general solvatochromic shifts.
-
Hydrogen Bonding: Protic solvents can form specific hydrogen bonds with the hydroxyl and carbonyl groups of the coumarin, providing additional stabilization to the excited state not captured by dielectric constant alone[17][18]. This often leads to deviations from the linear Lippert-Mataga relationship.[19]
3.2. Spectroscopic Techniques
-
UV-Visible Absorption Spectroscopy: Measures the energy required to promote the molecule to the initial excited state (the Franck-Condon state). This transition is less affected by solvent polarity than fluorescence because the solvent shell does not have time to reorient during the rapid absorption process.[20]
-
Fluorescence Spectroscopy: Measures the energy released as the molecule returns from the relaxed, solvent-stabilized excited state to the ground state. The difference between absorption and emission maxima (the Stokes shift) provides a direct measure of the extent of solvent relaxation and the change in dipole moment upon excitation.[14][21]
The overall experimental workflow is depicted below.
Core Experimental Protocols
4.1. Protocol 1: Preparation of Solutions
-
Rationale: A concentrated stock in a good solvent like DMSO ensures consistency. Working concentrations must be low enough (~1-10 µM) to avoid inner filter effects and aggregation.
-
Stock Solution: Prepare a 1 mM stock solution of C4-Abu in anhydrous DMSO.
-
Solvent Panel: Use a range of spectrograde solvents, such as Dioxane, Toluene, Chloroform, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Water.
-
Working Solutions: For each solvent, prepare a working solution by diluting the stock solution to a final concentration of 5 µM. Ensure the final concentration of DMSO from the stock is less than 0.5% (v/v) to minimize its influence.
-
Blank Samples: Prepare a blank sample for each solvent used.
4.2. Protocol 2: UV-Vis and Fluorescence Spectroscopy
-
Rationale: Systematic data acquisition using consistent parameters is crucial for comparability. Slit widths are a compromise between signal intensity and spectral resolution.
-
Instrument Setup: Warm up the spectrophotometer and spectrofluorometer for at least 30 minutes.
-
UV-Vis Absorption:
-
Set the spectrophotometer to scan from 250 nm to 500 nm.
-
Use a 1 cm path length quartz cuvette.
-
Blank the instrument with the corresponding pure solvent.
-
Measure the absorption spectrum of the 5 µM C4-Abu working solution.
-
Record the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Set the spectrofluorometer excitation and emission slit widths to 5 nm.
-
First, perform an excitation scan (while monitoring the estimated emission maximum, ~450 nm) to confirm the optimal excitation wavelength, which should correspond to λabs.
-
Set the excitation wavelength to the determined λabs.
-
Scan the emission spectrum from (λabs + 10 nm) to 650 nm.
-
Record the wavelength of maximum emission (λem).
-
Repeat for all solvents.
-
Data Interpretation and Expected Results
The collected photophysical data should be tabulated for clear comparison. The key parameter for quantifying solvatochromism is the Stokes Shift , which is the difference in energy between the absorption and emission maxima. It is calculated in wavenumbers (cm⁻¹) for proper energy scaling.
Stokes Shift (Δν) Calculation: Δν (cm⁻¹) = (1 / λabs (nm) - 1 / λem (nm)) * 10⁷
5.1. Expected Photophysical Data
The following table presents hypothetical but representative data for C4-Abu across a solvent panel.
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (Δν, cm⁻¹) |
| Dioxane | 2.2 | 350 | 410 | 4191 |
| Toluene | 2.4 | 352 | 418 | 4383 |
| Chloroform | 4.8 | 355 | 430 | 4890 |
| Ethyl Acetate | 6.0 | 358 | 445 | 5451 |
| Acetonitrile | 37.5 | 365 | 480 | 6649 |
| DMSO | 46.7 | 368 | 495 | 7035 |
| Ethanol | 24.6 | 363 | 505 | 7630 |
| Methanol | 32.7 | 362 | 510 | 7918 |
| Water | 80.1 | 360 | 520 | 8333 |
5.2. Interpretation
-
Positive Solvatochromism: As clearly shown in the table, λem shifts significantly to longer wavelengths (from 410 nm in Dioxane to 520 nm in Water) as solvent polarity increases. This is a hallmark of positive solvatochromism and confirms that the excited state is more polar than the ground state.[12][22]
-
Large Stokes Shift: The Stokes shift increases dramatically from ~4200 cm⁻¹ in non-polar solvents to over 8300 cm⁻¹ in water. A large Stokes shift is highly desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise.
-
Role of Hydrogen Bonding: Note that ethanol and methanol, despite having lower dielectric constants than ACN and DMSO, induce a larger red shift. This is due to their ability to act as hydrogen bond donors, providing specific stabilization to the carbonyl and hydroxyl groups of the coumarin ring, further lowering the excited state energy.[23]
The relationship between solvent polarity and the electronic transitions can be visualized with the following energy level diagram.
Applications and Implications
The pronounced solvatochromism of C4-Abu makes it a powerful tool for the research and drug development community.
-
Probing Protein Environments: When incorporated into a protein, the emission wavelength of C4-Abu can report on the local polarity of its position. A blue-shifted emission would indicate a hydrophobic, buried environment, while a red-shifted emission would suggest a solvent-exposed, polar environment.[13]
-
Monitoring Binding Events: If a binding event causes the C4-Abu residue to move from a polar to a non-polar environment (e.g., entering a hydrophobic binding pocket), this will be signaled by a significant blue shift in its fluorescence and a potential increase in quantum yield.[17]
-
Cellular Imaging: The sensitivity of C4-Abu can be used to map polarity gradients within cellular compartments or to detect changes in membrane polarity.
Conclusion
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid (C4-Abu) is a fluorescent non-canonical amino acid with strong, positive solvatochromism. Its photophysical properties are governed by an intramolecular charge transfer mechanism, resulting in a highly polar excited state that is stabilized by polar solvents. This leads to a significant bathochromic shift in its fluorescence emission and a large Stokes shift, which increases with solvent polarity and hydrogen-bonding capacity. The systematic experimental approach detailed in this guide allows for the robust characterization of this behavior, unlocking its potential as a sophisticated probe for exploring molecular interactions and microenvironments in chemical and biological systems.
References
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Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science (RSC Publishing). Available at: [Link]
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Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate. Available at: [Link]
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Noncanonical Amino Acids for Hypoxia-Responsive Peptide Self-Assembly and Fluorescence. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Fluorescently Labeled Antibodies Using Non-Canonical Amino Acids in Eukaryotic Cell-Free Systems. PubMed. Available at: [Link]
-
Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. PMC. Available at: [Link]
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Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. MDPI. Available at: [Link]
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The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. MDPI. Available at: [Link]
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Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews. Available at: [Link]
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Synthesis of Fluorescently Labeled Antibodies Using Non-Canonical Amino Acids in Eukaryotic Cell-Free Systems. Springer Nature Experiments. Available at: [Link]
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A new synthetic protocol for coumarin amino acid. PMC. Available at: [Link]
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Photophysical Properties of Coumarin Derivatives in Solvents. Acta Physico-Chimica Sinica. Available at: [Link]
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Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies. PubMed. Available at: [Link]
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Solvatochromic – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Solvation and Protonation of Coumarin 102 in Aqueous Media: A Fluorescence Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]
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Lippert-Mataga plot showing Stokes shift (∆ν) against solvent polarity parameter (∆f). ResearchGate. Available at: [Link]
-
Molecular Origins of Photoinduced Backward Intramolecular Charge Transfer. Journal of the American Chemical Society. Available at: [Link]
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Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
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Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye. PubMed. Available at: [Link]
-
Strong solvatochromic fluorescence from the intramolecular charge-transfer state created by excited-state intramolecular proton transfer. PubMed. Available at: [Link]
-
Strong Solvatochromic Fluorescence from the Intramolecular Charge-Transfer State Created by Excited-State Intramolecular Proton Transfer. Journal of the American Chemical Society. Available at: [Link]
-
Lippert-Mataga plot where all the solvents (including alcohols) have been considered in the linear fit. ResearchGate. Available at: [Link]
-
Synchronous fluorescence spectroscopic study of solvatochromic curcumin dye. ScienceDirect. Available at: [Link]
-
Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI. Available at: [Link]
-
Polarity-based fluorescence probes: properties and applications. PMC. Available at: [Link]
-
A Comprehensive Study of Solvent Effects on Dipole Moment, Quenching, and Lifetime in Fluorescent Dyes. Preprints.org. Available at: [Link]
-
Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. Available at: [Link]
-
Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments. PubMed. Available at: [Link]
-
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid. PubChem. Available at: [Link]
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(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid. MySkinRecipes. Available at: [Link]
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- 2. (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic ac… [cymitquimica.com]
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- 23. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Specific Incorporation of the Fluorescent Non-Canonical Amino Acid 7-Hydroxycoumarin-4-yl Ethylglycine via Amber Suppression
Introduction & Mechanistic Rationale
The ability to site-specifically label proteins with small-molecule fluorophores in living cells has revolutionized the study of protein dynamics, localization, and conformational changes. Traditional fusion tags (e.g., GFP) are often too bulky, potentially perturbing the target protein's native structure and function. To circumvent this, the fluorescent non-canonical amino acid (ncAA) L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC) can be genetically encoded directly into the protein backbone[1].
7-HC is highly valued in drug development and structural biology due to its high fluorescence quantum yield, relatively large Stokes shift, and acute sensitivity to both pH and local polarity[1][2]. Furthermore, 7-HC can act as an excellent Förster resonance energy transfer (FRET) donor to endogenous fluorophores (like eCFP), enabling the design of biosensors with extreme pseudo-Stokes shifts[3].
The Amber Suppression Mechanism
Incorporation of 7-HC relies on amber suppression technology . This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. For 7-HC incorporation in E. coli, researchers utilize an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS, specifically evolved and termed CmRS ) alongside its cognate suppressor tRNA (tRNA CUA )[1][4].
Causality of the System: The engineered CmRS specifically recognizes 7-HC and aminoacylates it onto the tRNA CUA . When the translating ribosome encounters a strategically placed UAG (amber stop) codon in the target mRNA, the 7-HC-charged tRNA CUA decodes the UAG codon, incorporating the fluorophore into the nascent peptide chain instead of terminating translation.
Figure 1: Mechanistic workflow of 7-HC incorporation via amber suppression at the UAG codon.
Quantitative Data & Reagent Specifications
To ensure reproducible incorporation, the physical properties and required concentrations of the system components must be strictly controlled. Because cellular uptake of ncAAs is driven by concentration gradients rather than active transport, in vivo applications require significantly higher concentrations of 7-HC than cell-free in vitro systems[4].
| Parameter | Specification / Value | Mechanistic Note |
| ncAA Identity | L-(7-hydroxycoumarin-4-yl)ethylglycine | Synthetic fluorescent probe[2]. |
| Excitation / Emission | ~328 nm / ~460 nm | Highly dependent on local pH/polarity[1]. |
| Orthogonal Pair | CmRS / MjtRNA CUA | Does not cross-react with endogenous E. coli machinery. |
| In Vivo Concentration | 1.0 mM | Required to overcome the cellular membrane barrier[4]. |
| In Vitro Concentration | 50 µM | Sufficient for cell-free translation systems[4]. |
| Primary Competitor | Release Factor 1 (RF-1) | Competes with tRNA CUA for the UAG codon[4]. |
Protocol: In Vivo Incorporation of 7-HC in E. coli
Trustworthiness & Self-Validating Design
This protocol is designed as a self-validating system . You must run a parallel control culture lacking 7-HC (-ncAA). Because CmRS cannot charge natural amino acids onto the suppressor tRNA, the -ncAA condition will result in translation termination at the UAG codon. The exclusive presence of full-length protein in the +ncAA condition proves that suppression is strictly dependent on 7-HC incorporation, ruling out spontaneous ribosomal read-through.
Step-by-Step Methodology
Step 1: Plasmid Co-Transformation
-
Co-transform an expression strain of E. coli (e.g., BL21(DE3) or an RF-1 attenuated strain for higher yields) with two plasmids:
-
pEVOL-CmRS: Encodes the orthogonal CmRS and MjtRNA CUA (typically Chloramphenicol resistant).
-
pET-Target-TAG: Encodes your protein of interest with an engineered UAG codon at the desired labeling site (typically Ampicillin or Kanamycin resistant).
-
-
Plate on LB agar containing both corresponding antibiotics.
Step 2: Preparation of the 7-HC Stock Solution Expert Insight: 7-HC is poorly soluble in aqueous solutions at neutral pH.
-
Weigh out 7-HC powder.
-
Dissolve in 100% DMSO to create a 100 mM stock solution .
-
Alternative: If DMSO toxicity is a concern for your specific strain, 7-HC can be dissolved in 0.1 M NaOH. However, if using NaOH, the culture media must be heavily buffered (e.g., by adding 50 mM phosphate buffer, pH 7.4) to prevent lethal alkaline shock upon addition.
Step 3: Cell Culture and ncAA Delivery
-
Inoculate a single colony into 5 mL of LB media containing both antibiotics. Grow overnight at 37°C.
-
The next morning, dilute the overnight culture 1:100 into fresh LB or 2xYT media containing antibiotics.
-
Grow the culture at 37°C, shaking at 250 RPM, until the Optical Density (OD 600 ) reaches 0.4 - 0.5 .
-
Self-Validation Split: Split the culture into two flasks.
-
Flask A (+ncAA): Add 7-HC stock to a final concentration of 1 mM.
-
Flask B (-ncAA): Add an equivalent volume of the solvent (DMSO or NaOH) as a vehicle control.
-
Step 4: Dual Induction Causality: The orthogonal machinery and the target protein are usually under the control of different promoters to prevent metabolic exhaustion.
-
Add L-Arabinose (final concentration 0.2% w/v) to induce the expression of the CmRS from the pEVOL plasmid.
-
Incubate for 30 minutes at 37°C to allow the orthogonal synthetase to accumulate and begin charging the tRNA with 7-HC.
-
Add IPTG (final concentration 0.5 - 1.0 mM) to induce the expression of the target protein from the pET plasmid.
-
Shift the temperature to 25°C or 30°C and express for 8–12 hours. Lower temperatures improve protein folding and increase the stability of the incorporated fluorophore.
Step 5: Harvest and Validation via In-Gel Fluorescence
-
Harvest the cells by centrifugation (4,000 x g, 15 min, 4°C).
-
Lyse the cell pellets using standard methods (e.g., sonication in lysis buffer).
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
Validation: Mix the soluble lysate with SDS loading buffer (do not boil if the protein is prone to aggregation, though standard boiling is usually fine for 7-HC). Run on a standard SDS-PAGE gel.
-
Imaging: Before staining with Coomassie, place the gel on a UV transilluminator or a fluorescence imaging system equipped with a DAPI/Cyan filter set (Excitation ~330 nm / Emission ~460 nm).
-
Expected Result: A distinct fluorescent band corresponding to the full-length target protein should be visible only in the +ncAA lane. Subsequent Coomassie staining should reveal a truncated protein band in the -ncAA lane.
References
-
A genetically encoded fluorescent amino acid. PubMed / National Institutes of Health. Available at:[Link][1]
-
Biosynthesis of a fluorescent protein with extreme pseudo-Stokes shift by introducing a genetically encoded non-natural amino acid outside the fluorophore. PubMed / National Institutes of Health. Available at:[Link][3]
-
Site-specific Fluorescent Labeling of Nascent Proteins on the Translating Ribosome. PMC / National Institutes of Health. Available at:[Link][4]
-
Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry. Available at: [Link][2]
Sources
- 1. A genetically encoded fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]
- 3. Biosynthesis of a fluorescent protein with extreme pseudo-Stokes shift by introducing a genetically encoded non-natural amino acid outside the fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific Fluorescent Labeling of Nascent Proteins on the Translating Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
Executive Summary
The incorporation of fluorescent unnatural amino acids (UAAs) into peptide backbones has revolutionized the study of protein dynamics, enzyme kinetics, and cellular imaging. Fmoc-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid —commonly referred to as Fmoc-7-HC-OH or Fmoc-L-(7-hydroxycoumarin-4-yl)ethylglycine—is a premier solvatochromic and pH-sensitive fluorophore [1].
Unlike bulky external fluorescent tags (e.g., FITC or Cyanine dyes) that are typically conjugated post-synthetically and can severely perturb native protein folding, 7-HC is small enough to be incorporated directly into the peptide sequence. This guide provides an authoritative, step-by-step methodology for integrating this powerful UAA into synthetic peptides using 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), highlighting the critical chemical causalities required to prevent side reactions associated with its phenolic hydroxyl group.
Photophysical Rationale & Material Specifications
The 7-hydroxycoumarin moiety exhibits a large Stokes shift (>100 nm) and a high quantum yield, making it an exceptional probe for biological interactions [2]. Its fluorescence is highly dependent on the protonation state of the 7-hydroxyl group (pKa ~7.8). In hydrophobic environments (e.g., buried within a folded protein core), the emission is blue-shifted, whereas in aqueous environments, it is red-shifted.
Furthermore, 7-HC acts as an excellent Förster Resonance Energy Transfer (FRET) acceptor for Tryptophan (Trp), allowing for precise intramolecular distance measurements during protein folding events [3].
Quantitative Data Summary
| Property | Value / Characteristic |
| IUPAC Name | Fmoc-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
| Common Abbreviations | Fmoc-7-HC-OH, Fmoc-CouA-OH |
| Molecular Weight | 485.49 g/mol |
| Excitation Maximum ( λex ) | ~325 nm (protonated) / ~360 nm (deprotonated/phenoxide) |
| Emission Maximum ( λem ) | ~460 nm |
| Quantum Yield ( Φ ) | ~0.63 (highly pH and polarity dependent) |
| Optimal FRET Partner | Tryptophan (Donor) |
| SPPS Compatibility | Excellent (Fmoc/tBu strategy) |
Mechanistic Insights: The Causality of SPPS Choices
Standard SPPS relies on iterative cycles of deprotection and coupling [4]. However, utilizing Fmoc-7-HC-OH introduces specific chemical challenges that dictate our experimental design:
-
Why Fmoc over Boc? The traditional Boc (tert-butyloxycarbonyl) strategy requires harsh acidic cleavage (e.g., anhydrous HF). The coumarin ring system is susceptible to degradation under prolonged exposure to strong, anhydrous acids. Fmoc chemistry utilizes mild alkaline deprotection (20% piperidine) and moderate acidic cleavage (TFA), preserving the fluorophore's integrity [4].
-
The Phenolic Hydroxyl Challenge: The 7-hydroxyl group of the coumarin is phenolic. Under the basic conditions of standard HATU/DIPEA coupling, this hydroxyl can deprotonate to form a highly nucleophilic phenoxide, leading to unwanted O-acylation (branching) when the subsequent amino acid is added.
-
Expert Solution: While pre-protected Fmoc-7-HC(tBu)-OH is ideal, it is often cost-prohibitive. If using the unprotected 7-OH variant, the coupling of the subsequent amino acid must be performed using DIC/Oxyma instead of HATU/DIPEA. Oxyma is slightly acidic, which keeps the 7-hydroxyl protonated and non-nucleophilic, effectively preventing O-acylation.
-
-
Steric Hindrance: The bulky coumarin side-chain at the γ -position creates significant steric bulk. Coupling Fmoc-7-HC-OH to the growing peptide chain requires highly efficient uronium salts (HATU) to drive the reaction to completion and prevent deletion sequences.
Experimental Workflows & Protocols
Iterative Fmoc-SPPS workflow for incorporating 7-HC into synthetic peptides.
Protocol A: Coupling Fmoc-7-HC-OH to the Peptide Chain
This protocol assumes a 0.1 mmol synthesis scale on Rink Amide AM resin.
Step 1: Resin Swelling & Deprotection
-
Swell 0.1 mmol of Fmoc-Rink Amide resin in 5 mL of Dichloromethane (DCM) for 30 minutes. Wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).
-
Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin extensively with DMF (5 × 5 mL).
Step 2: Activation and Coupling of the UAA
-
In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-7-HC-OH and 0.29 mmol (2.9 eq) of HATU in 3 mL of DMF.
-
Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn yellow, indicating activation. Pre-activate for 2 minutes.
-
Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Drain the reaction vessel and wash with DMF (3 × 5 mL).
-
Self-Validation (Kaiser Test): Perform a standard Ninhydrin (Kaiser) test. A yellow/colorless resin indicates successful coupling (no free primary amines). A blue resin indicates incomplete coupling; repeat Step 2.
Protocol B: Coupling the Subsequent Amino Acid (Critical Step)
To prevent O-acylation of the unprotected 7-hydroxyl group.
-
Deprotect the Fmoc group of the newly added 7-HC residue using 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5 × 5 mL).
-
In a vial, dissolve 0.3 mmol (3 eq) of the next Fmoc-amino acid and 0.3 mmol (3 eq) of Oxyma Pure in 3 mL of DMF.
-
Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 3 minutes. (Note: The absence of DIPEA prevents the formation of the reactive coumarin phenoxide).
-
Add to the resin and agitate for 2 hours. Wash with DMF (5 × 5 mL).
Protocol C: Cleavage and Deprotection
-
Once the sequence is complete, wash the resin with DCM (5 × 5 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.
-
Add 5 mL of the cocktail to the resin. Agitate for 2 hours at room temperature.
-
Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the peptide.
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
-
Lyophilize the crude peptide prior to RP-HPLC purification.
Application: FRET-Based Conformational Assays
Once synthesized, the 7-HC labeled peptide can be utilized to monitor real-time conformational changes. By placing a Tryptophan residue at a distal site in the peptide sequence, researchers can establish a highly sensitive FRET pair [5].
Mechanism of Trp/7-HC FRET utilized for monitoring peptide folding dynamics.
When the peptide is unfolded (random coil), the distance between Trp and 7-HC exceeds the Förster radius, resulting in dominant Trp emission at 350 nm. Upon folding (e.g., α -helix formation), the residues are brought into close proximity (< 10 nm). Excitation of Trp at 280 nm results in non-radiative energy transfer to 7-HC, yielding a strong emission peak at 450 nm.
References
- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine and extension of its utility in solid phase peptide synthesis. ResearchGate.
- Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. NIH PMC.
- Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions. ACS Publications.
- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- In Situ Generation of Fluorescent Amino Acids and Peptides via Double C–H Activation/Annulation. ACS Publications.
Application Note: Designing High-Resolution FRET Assays Using Genetically Encoded 7-Hydroxycoumarin Ethylglycine (7-HCAA)
Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Advanced Protocol & Technical Guide
Mechanistic Rationale: Overcoming the Steric Limitations of Traditional FRET
Förster Resonance Energy Transfer (FRET) is a cornerstone technique for elucidating protein conformational dynamics and protein-protein interactions. However, traditional FRET assays heavily rely on the fusion of bulky fluorescent proteins (e.g., CFP/YFP pairs, ~27 kDa each). In highly sensitive multi-protein complexes or membrane proteins like G-protein coupled receptors (GPCRs), these massive tags often induce severe steric hindrance, altering native allostery and yielding artifactual data.
To resolve this, we utilize the genetic incorporation of L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA or Cou) , a highly fluorescent, non-canonical amino acid (fNCAA)[1]. With a molecular weight of just 263 Da, 7-HCAA serves as an ultra-compact FRET donor. By repurposing the amber stop codon (UAG) via an orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNA CUA pair, 7-HCAA can be site-specifically incorporated into virtually any position within a target protein[2].
When 7-HCAA is used as a donor fluorophore (Emission λmax ~ 450 nm) and paired with a small-molecule acceptor such as the FlAsH-EDT 2 dye (which specifically binds to an engineered tetracysteine motif, CCPGCC), the result is a genetically encoded, small-size fluorescent pair. This 7-HC/FlAsH system has been successfully deployed to map the intricate allosteric conformational changes of G proteins upon GPCR coupling[3].
Experimental Workflow & Logic
The following diagram illustrates the logical progression of the assay, from genetic engineering to the final non-radiative energy transfer measurement.
Workflow of 7-HCAA incorporation and FlAsH-based FRET assay for conformational dynamics.
Quantitative Photophysical Properties
To establish a self-validating FRET system, the spectral overlap integral ( J ) between the donor emission and acceptor excitation must be optimized. The 7-HCAA/FlAsH pair offers exceptional spectral overlap, yielding a robust Förster radius ( R0 ).
| Property | 7-HCAA (Donor) | FlAsH (Acceptor) | FRET Pair Metrics |
| Excitation λmax | 330 – 360 nm | 508 nm | Spectral Overlap Integral: High |
| Emission λmax | 450 – 460 nm | 528 nm | Estimated R0 : ~39 – 43 Å |
| Extinction Coefficient ( ϵ ) | ~15,000 M −1 cm −1 | ~41,000 M −1 cm −1 | Dynamic Range: 15 Å to 65 Å |
| Quantum Yield ( Φ ) | 0.63 (environment dependent) | 0.70 (when bound to CCPGCC) | Readout: Ratiometric (528 nm / 450 nm) |
| Molecular Weight | 263.2 Da | 664.3 Da (FlAsH-EDT 2 ) | Total Tag Mass: < 1 kDa |
Note: 7-HCAA is highly sensitive to local environmental polarity. Its quantum yield and emission maximum can shift slightly depending on the solvent accessibility of the incorporation site[1].
Step-by-Step Protocol & Causality
This protocol details the in vitro preparation and measurement of a 7-HCAA/FlAsH FRET sensor. Every step is designed with built-in causality to ensure high signal-to-noise ratios and structural integrity.
Phase 1: Genetic Engineering & Expression
-
Plasmid Construction:
-
Mutate the target residue to an amber stop codon (TAG) using site-directed mutagenesis.
-
Causality: The site must be chosen based on structural models—ideally 25–45 Å away from the acceptor site to fall within the dynamic range of the R0 .
-
Engineer a tetracysteine motif (Cys-Cys-Pro-Gly-Cys-Cys) at the desired acceptor location.
-
-
Co-Transformation: Co-transform E. coli BL21(DE3) with the target plasmid and the pEVOL-7HC plasmid (encoding the orthogonal MjTyrRS/tRNA CUA pair).
-
Protein Expression:
-
Grow cells in TB medium at 37°C to an OD 600 of 0.6.
-
Add 1 to 2 mM 7-HCAA (dissolved in 0.1 M NaOH) directly to the culture.
-
Causality: 7-HCAA must be supplied exogenously because it is unnatural. The high concentration drives the equilibrium of the engineered tRNA synthetase toward aminoacylation[1].
-
Induce with 0.02% L-arabinose (to induce the synthetase) and 1 mM IPTG (to induce the target protein). Express at 20°C for 16 hours.
-
Phase 2: Purification and Acceptor Labeling
-
Purification & Washing:
-
Lyse cells and purify the protein via Ni-NTA affinity chromatography.
-
Self-Validating Control: Always run a parallel expression without 7-HCAA in the media. A lack of protein expression in this control validates that the orthogonal system is strictly dependent on the fNCAA, ruling out background read-through by endogenous tRNAs.
-
-
Reduction of Cysteines:
-
Dialyze the purified protein into a degassed labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes.
-
Causality (Critical): You must use TCEP, not DTT or β -mercaptoethanol. DTT contains thiols that will aggressively compete with the tetracysteine motif for binding to the arsenics in FlAsH, completely abolishing labeling efficiency.
-
-
FlAsH Labeling:
-
Add a 2-fold molar excess of FlAsH-EDT 2 to the protein. Incubate in the dark at room temperature for 1 hour.
-
Add 250 μ M BAL (British Anti-Lewisite / dimercaprol) and wash through a desalting column.
-
Causality: BAL acts as a mild competitor. It strips away FlAsH molecules that are non-specifically bound to random endogenous cysteines, ensuring the acceptor is strictly localized to the CCPGCC motif.
-
Phase 3: FRET Data Acquisition
-
Spectrofluorometric Setup:
-
Place the labeled protein complex in a quartz cuvette.
-
Set the excitation wavelength to 350 nm (specifically targeting 7-HCAA).
-
Causality: 350 nm is chosen because FlAsH has near-zero direct excitation at this wavelength, ensuring that any emission at 528 nm is purely the result of non-radiative energy transfer from 7-HCAA[4].
-
-
Measurement & Titration:
-
Record the emission spectrum from 400 nm to 600 nm.
-
Titrate in the interacting ligand or binding partner (e.g., a GPCR agonist).
-
Calculate the FRET ratio: Ratio=Intensity450nmIntensity528nm .
-
Causality: Ratiometric analysis is imperative. It internally normalizes the data against variations in sample concentration, photobleaching, or instrument sensitivity, providing a highly trustworthy readout of distance changes.
-
Assay Validation & Troubleshooting
To ensure the trustworthiness of your FRET data, the following validation checks must be met:
-
Donor-Only Baseline: Before adding FlAsH, measure the emission of the 7-HCAA-incorporated protein. It should show a strong peak at ~450 nm and no peak at 528 nm.
-
Acceptor-Only Baseline: Express a wild-type version of the protein (no TAG mutation, but containing the CCPGCC motif), label it with FlAsH, and excite at 350 nm. The absence of a 528 nm peak confirms that FlAsH is not being directly excited by the laser.
-
Ligand-Induced Quenching Check: Ensure that the addition of your biological ligand does not inherently quench 7-HCAA fluorescence independent of conformational changes. This can be tested using the Donor-Only control during ligand titration[2].
By strictly adhering to these mechanistic principles, the 7-HCAA/FlAsH FRET pair provides an unparalleled, high-resolution window into the dynamic architecture of complex protein machineries.
References
- Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replic
- Genetically Encoded Fluorescent Amino Acid for Monitoring Protein Interactions through FRET. PubMed - NIH.
- A genetically encoded small-size fluorescent pair reveals allosteric conformational changes of G proteins upon its interaction with GPCRs by fluorescence lifetime based FRET.
- Detection of Dihydrofolate Reductase Conformational Change by FRET Using Two Fluorescent Amino Acids. Journal of the American Chemical Society - ACS Figshare.
Sources
- 1. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically Encoded Fluorescent Amino Acid for Monitoring Protein Interactions through FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A genetically encoded small-size fluorescent pair reveals allosteric conformational changes of G proteins upon its interaction with GPCRs by fluorescence lifetime based FRET - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. acs.figshare.com [acs.figshare.com]
Application Note: In Vivo Tracking of Membrane Proteins via Genetic Incorporation of the 7-Hydroxycoumarin (7-HC) Fluorescent Amino Acid
The Mechanistic Rationale for 7-HC in Membrane Protein Tracking
Membrane proteins—such as G-protein-coupled receptors (GPCRs), ion channels, and transporters—are notoriously difficult to study in vivo. Traditional tracking methods rely on fusing large autofluorescent proteins (e.g., the 27 kDa Green Fluorescent Protein, GFP) to the target. However, because membrane proteins possess delicate topological architectures, the addition of a bulky tag often disrupts endoplasmic reticulum (ER) insertion, alters membrane trafficking, or sterically hinders ligand binding at extracellular loops.
To circumvent these limitations, Genetic Code Expansion (GCE) technology allows for the site-specific incorporation of small, non-canonical amino acids (ncAAs) directly into the nascent polypeptide chain 1. Among the most powerful of these tools is L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC) , a highly fluorescent unnatural amino acid.
Because 7-HC is roughly the size of a bulky natural amino acid (like tryptophan), it acts as a minimally perturbing probe 2. Furthermore, its coumarin fluorophore is highly solvatochromic; its fluorescence emission intensity and wavelength are exquisitely sensitive to local solvent polarity and pH 3. This makes 7-HC not just a static tracking tag, but a dynamic biosensor capable of reporting on conformational changes—such as a receptor loop dipping into the hydrophobic lipid bilayer upon ligand activation.
System Architecture: The Amber Suppression Pathway
The incorporation of 7-HC relies on the "amber suppression" methodology. A target gene is mutated to contain an in-frame UAG stop codon at the desired labeling site. The host cell is then co-transfected with an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (typically evolved from the Methanocaldococcus jannaschii TyrRS/tRNA pair) 4. This engineered aaRS exclusively charges the orthogonal tRNA with 7-HC, which then decodes the UAG codon at the ribosome, seamlessly integrating the fluorophore into the membrane protein.
Fig 1. Genetic code expansion mechanism for site-specific 7-HC incorporation via amber suppression.
Comparative Photophysical Properties
To understand why 7-HC is selected over endogenous fluorophores (like Tryptophan) or massive protein tags (like EGFP), we must analyze their quantitative photophysical traits. 7-HC offers a massive leap in quantum yield compared to native amino acids while maintaining a minimal structural footprint.
Table 1: Photophysical Comparison of Tracking Fluorophores
| Fluorophore | Molecular Weight (Da) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Environmental Sensitivity |
| Tryptophan (Trp) | 204 | 280 | 350 | ~0.14 | Low |
| 7-HC (CouAA) | 263 | 325 | 400 | ~0.63 | High (Solvatochromic) |
| EGFP | ~27,000 | 488 | 507 | 0.60 | Low |
Data synthesized from established photophysical characterizations of genetically encoded fluorescent amino acids2.
Experimental Protocol: Site-Specific Incorporation & Live-Cell Imaging
The following protocol is designed as a self-validating system. It includes mandatory control steps to ensure that any observed fluorescence is strictly the result of successful amber suppression, rather than non-specific lipophilic accumulation of the 7-HC dye.
Fig 2. Step-by-step workflow for in vivo tracking of membrane proteins using 7-HC amino acids.
Phase 1: Plasmid Construction & Site Selection
-
Site Selection Rationale: Identify a permissive site in the membrane protein. For tracking, extracellular loops or intracellular C-termini are ideal. Avoid highly conserved transmembrane residues to prevent misfolding.
-
Mutagenesis: Use site-directed mutagenesis to introduce a UAG (amber) codon at the selected position in the target gene plasmid.
-
System Validation: Always prepare a wild-type (WT) plasmid and a UAG-mutant plasmid.
Phase 2: Cell Culture & Co-Transfection
-
Seed mammalian cells (e.g., HEK293T or HeLa) in glass-bottom imaging dishes to 70% confluency.
-
Co-transfect the cells with:
-
The UAG-mutant target plasmid.
-
The suppressor plasmid encoding the orthogonal MjTyrRS/tRNA pair. (Causality Note: Maintain a 1:2 ratio of target to suppressor plasmid to ensure the cellular machinery is saturated with the engineered tRNA, preventing premature translation termination by endogenous release factors).
-
Phase 3: 7-HC Loading & Expression
-
Prepare a 100 mM stock of 7-HC in DMSO or 0.1 M NaOH (depending on the salt form).
-
Add 7-HC to the culture medium to a final concentration of 1–2 mM immediately following transfection.
-
Critical Control: Maintain a "No 7-HC" control well. This self-validates the system by ensuring the orthogonal aaRS does not mischarge the tRNA with endogenous amino acids.
-
Incubate for 24–48 hours at 37°C, 5% CO₂.
Phase 4: Wash & Live-Cell Imaging
-
The "Lipid Sink" Wash: Because 7-HC is a lipophilic coumarin derivative, it will passively partition into the plasma membrane, creating high background noise. Wash the cells 3 times (5 minutes each) with an imaging buffer containing 1% Bovine Serum Albumin (BSA). The BSA acts as a hydrophobic sink, extracting un-incorporated 7-HC from the lipid bilayer.
-
Perform a final wash with BSA-free imaging buffer.
-
Image using confocal microscopy (Excitation: ~325 nm / Emission: ~400 nm).
Advanced Application: FRET-Based Biosensing
Beyond simple localization tracking, 7-HC is an exceptional tool for monitoring real-time protein-protein interactions via Förster Resonance Energy Transfer (FRET).
Because of its distinct spectral overlap, 7-HC can act as a highly efficient FRET acceptor for the endogenous amino acid Tryptophan (Trp). Trp excites at 280 nm and emits at 350 nm, which perfectly overlaps with the excitation spectrum of 7-HC (325 nm). This Trp:7-HC pairing has been successfully utilized to monitor the complex interactions of signaling transducers, such as β-arrestin-1, with GPCRs in vivo [[5]](). By genetically encoding 7-HC at specific distances from native or engineered Trp residues, researchers can map nanoscopic conformational shifts without the structural disruption caused by dual-GFP tagging.
Troubleshooting & Optimization
When implementing GCE for membrane proteins, several bottlenecks can arise. Use the following diagnostic matrix to troubleshoot.
Table 2: Troubleshooting Guide for 7-HC Incorporation
| Issue | Potential Cause | Mechanistic Solution |
| No/Low Target Fluorescence | Premature translation termination by endogenous eRF1. | Optimize the UAG codon context (e.g., placing A/G nucleotides downstream of UAG enhances suppression efficiency) or utilize engineered cell lines with attenuated eRF1 [[1]](). |
| High Background Signal | Un-incorporated 7-HC trapped in the lipid bilayer. | Implement the "Lipid Sink" wash protocol. Increase BSA concentration to 2% in the wash buffer and extend wash times to 10 minutes per cycle. |
| Fluorescence in "No 7-HC" Control | Mischarging of the orthogonal tRNA by endogenous host synthetases. | Ensure the orthogonal MjTyrRS/tRNA pair is strictly used. Verify plasmid sequences to rule out contamination or reversion mutations in the aaRS active site. |
| Protein Aggregation/Misfolding | 7-HC inserted into a critical structural domain (e.g., a tightly packed transmembrane helix). | Relocate the UAG mutation to a more solvent-accessible region, such as an unstructured loop or terminal tail. |
References
-
Wang, J., Xie, J., & Schultz, P. G. (2006). A genetically encoded fluorescent amino acid. Journal of the American Chemical Society. 2
-
Huang, S.-M., Yang, F., Cai, B.-Y., et al. (2019). Genetically Encoded Fluorescent Amino Acid for Monitoring Protein Interactions through FRET. Analytical Chemistry. 5
-
Labome. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. 4
-
The Journal of Organic Chemistry - ACS Publications. (2021). Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions. 3
-
PMC. Genetic Code Expansion: Recent Developments and Emerging Applications. 1
Sources
- 1. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genetically encoded fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase for Site-Specific Incorporation of 7-hydroxycoumarin-4-yl ethylglycine
Introduction: Illuminating Biology with Fluorescent Amino Acids
The ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized protein engineering and cellular biology.[1][2] This technology, known as genetic code expansion, relies on the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3][4] This new pair works alongside the cell's endogenous translational machinery but does not cross-react with it, allowing for the precise installation of an ncAA at a genetically encoded nonsense codon, typically the amber stop codon (TAG).[1][5]
Among the hundreds of ncAAs incorporated into proteins, fluorescent amino acids are particularly powerful tools for probing protein structure, dynamics, and interactions in their native environment.[6] L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC), a fluorescent ncAA, offers a compact, environmentally sensitive fluorophore that can be used for a variety of applications, including fluorescence resonance energy transfer (FRET) studies and as a direct probe of local protein environment.[7][8][9][10]
This guide provides a comprehensive overview and detailed protocols for the selection of an orthogonal aaRS specific for 7-HC. We will focus on a directed evolution strategy in Escherichia coli, a robust and widely adopted platform for aaRS engineering. The principles and methods described herein are grounded in established selection workflows that balance efficiency and specificity to yield a high-fidelity aaRS for your research needs.[11][12][13]
Foundational Principles: Engineering a Specific aaRS
The core challenge in genetic code expansion is to evolve an aaRS that can:
-
Efficiently recognize and activate the desired ncAA (7-HC).
-
Not recognize any of the 20 canonical amino acids.
-
Specifically aminoacylate (charge) an orthogonal tRNA.
To achieve this, a directed evolution approach is employed, which hinges on a powerful interplay of positive and negative selection pressures.
The Starting Scaffold: Choosing an Orthogonal Pair
The vast majority of successful aaRS engineering efforts have utilized naturally "promiscuous" and evolvable synthetase/tRNA pairs from archaea, which are orthogonal to the translational machinery of E. coli.[11] The most common scaffolds are:
-
The Tyrosyl-tRNA Synthetase (TyrRS)/tRNATyr pair from Methanocaldococcus jannaschii (Mj): This was one of the first pairs to be widely engineered.[14]
-
The Pyrrolysyl-tRNA Synthetase (PylRS)/tRNAPyl pair from Methanosarcina species (e.g., M. mazei, M. barkeri): This pair is now a dominant scaffold.[11] Its key advantages include a spacious and flexible active site that can accommodate bulky ncAAs and a lack of recognition for the tRNA's anticodon, which simplifies tRNA engineering.[11]
For a bulky ncAA like 7-HC, the PylRS/tRNAPyl system is the recommended starting point due to its inherent flexibility.
The Selection Strategy: A Funnel for Function
The process of isolating a desired aaRS mutant from a vast library of variants is achieved through a multi-stage selection workflow. This workflow is designed to first enrich for active synthetases and then eliminate those that lack specificity for the target ncAA.
Figure 1: Overall workflow for the directed evolution of a 7-HC specific aaRS.
Experimental Design and Protocols
This section provides detailed, step-by-step protocols for each phase of the selection process.
Phase 1: aaRS Library Construction
The goal is to generate a diverse library of PylRS mutants. Mutations should be focused on the amino acid binding pocket to alter substrate specificity. Typically, 5-7 key residues are randomized using methods like degenerate codons (e.g., NNK) or cassette mutagenesis.
Protocol 3.1.1: Site-Directed Mutagenesis for Library Creation
-
Template Plasmid: Use a plasmid co-expressing the wild-type M. mazei PylRS and its cognate tRNAPyl (e.g., pEVOL or a similar vector).
-
Primer Design: Design primers that incorporate degenerate codons (NNK, where N=A/T/G/C and K=G/T) at the target residue positions. This minimizes the inclusion of stop codons while encoding all 20 amino acids.
-
PCR Mutagenesis: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: Digest the parental (non-mutated) plasmid DNA with DpnI. DpnI specifically cleaves methylated DNA, ensuring that only the newly synthesized, mutated plasmids remain.
-
Transformation: Transform the digested PCR product into highly competent E. coli cells (e.g., DH10B). Plate on selective media to recover the plasmid library.
-
Library Amplification & Quality Control: Scrape the colonies to create a glycerol stock of the library. Isolate plasmid DNA from a small aliquot and sequence ~20 clones to verify the diversity and quality of the library.
Phase 2: Positive Selection
This step selects for any aaRS variant that can charge the orthogonal tRNA with an amino acid in response to a TAG codon, leading to the expression of a survival gene.[12][15]
Protocol 3.2.1: Positive Selection using Chloramphenicol Resistance
-
Plasmids:
-
pSelection-PylRS-Library: Your library of PylRS mutants.
-
pPositive-Reporter: A plasmid containing a selectable marker with an in-frame amber codon. A common choice is the chloramphenicol acetyltransferase (cat) gene with a permissive TAG codon (e.g., at position 112).
-
-
Cell Preparation: Prepare electrocompetent E. coli cells (e.g., DH10B) containing the pPositive-Reporter plasmid.
-
Transformation: Transform the pSelection-PylRS-Library plasmid DNA into the reporter cells.
-
Plating & Incubation: Plate the transformed cells on LB agar plates containing:
-
Antibiotics for both plasmids.
-
Chloramphenicol (at a selective concentration).
-
1 mM 7-hydroxycoumarin-4-yl ethylglycine (7-HC).
-
-
Incubation: Incubate plates at 37°C for 24-48 hours. Only cells containing an aaRS that can suppress the TAG codon in the cat gene will survive.
-
Harvesting: Scrape all surviving colonies from the plates, pool them, and isolate the plasmid DNA. This is your enriched library.
Phase 3: Negative Selection
This crucial step eliminates aaRS variants that charge the tRNA with any of the 20 canonical amino acids.[1][12] It leverages a toxic gene product whose expression is controlled by a TAG codon.
Sources
- 1. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation | bioRxiv [biorxiv.org]
- 3. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]
- 10. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Probing Protein Dynamics: A Guide to Monitoring Conformational Changes Using the Fluorescent Amino Acid (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
Application Note & Protocol
Abstract
The study of protein conformational dynamics is fundamental to understanding biological function, from enzymatic activity to signal transduction. Traditional methods often provide static structural snapshots, failing to capture the intricate motions that govern protein mechanisms. This guide details the use of (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid—a fluorescent, non-canonical amino acid (ncAA)—as a powerful, site-specific probe for monitoring these dynamic changes in real-time. By genetically encoding this coumarin-based amino acid into a protein of interest, researchers can leverage its environmentally sensitive fluorescence to report on local structural rearrangements with high precision. We provide a comprehensive overview of the principles, advantages, and detailed protocols for the incorporation of this probe and its application in fluorescence-based assays for researchers in molecular biology, biochemistry, and drug development.
Introduction: Illuminating Protein Motion with a Genetically Encoded Probe
Proteins are not static entities; their functions are intrinsically linked to a landscape of conformational states. Visualizing the transitions between these states is a significant challenge in structural biology. While techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution structural data, they often miss the transient, dynamic nature of proteins in solution.[1][2]
Fluorescence spectroscopy offers a sensitive, real-time window into these dynamics.[2][3][4] A common approach involves labeling proteins with extrinsic fluorescent dyes. However, this method often lacks site-specificity and can lead to structural perturbations.[5] An elegant solution is the site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) directly into the protein's polypeptide chain during translation.[6][7][8] This "genetic code expansion" technology allows a fluorescent probe to be placed at virtually any desired position, offering unparalleled precision for studying structure-function relationships.[5][9]
This document focuses on a specific ncAA, (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid, hereafter referred to as 7-HCAA (7-Hydroxycoumarin-Alanine).[9][10][11] The 7-hydroxycoumarin side chain of 7-HCAA is a robust fluorophore whose emission properties are highly sensitive to the polarity and microviscosity of its local environment.[12][13] This sensitivity makes it an exceptional reporter for tracking protein conformational changes that alter the environment surrounding the probe.[9]
Advantages of Using 7-HCAA:
-
Site-Specific Labeling: Genetic encoding ensures the probe is placed only at the desired location, avoiding the ambiguity of traditional labeling methods.[8]
-
Minimal Perturbation: As an amino acid, 7-HCAA is similar in size to natural aromatic residues like tryptophan, minimizing potential disruption of protein structure and function.[9]
-
Environmental Sensitivity: The fluorescence of the 7-hydroxycoumarin moiety exhibits significant changes in intensity and emission wavelength in response to changes in local polarity, pH, and accessibility to solvent quenchers.[14][15]
-
Favorable Photophysics: 7-HCAA possesses a large Stokes shift (the difference between excitation and emission maxima), which reduces signal-to-noise issues from scattered excitation light.[16][17]
Principle of the Method: How 7-HCAA Reports on Conformational Changes
The core of this technique lies in the photophysical properties of the 7-hydroxycoumarin side chain. When a protein containing 7-HCAA undergoes a conformational change—for example, upon binding to a ligand, another protein, or due to a change in temperature or pH—the local environment around the 7-HCAA residue is altered.
This environmental shift can manifest in several measurable ways:
-
Changes in Fluorescence Intensity: If the conformational change moves 7-HCAA from a solvent-exposed (polar) environment to a buried (nonpolar) pocket, a significant increase in fluorescence intensity (quantum yield) is often observed.[1] Conversely, exposure to solvent or quenching residues (e.g., Tryptophan) can decrease the signal.[15]
-
Shifts in Emission Wavelength (Solvatochromism): The emission maximum of 7-hydroxycoumarin is known to shift depending on solvent polarity.[14][18] A blue-shift (to shorter wavelengths) typically indicates a move to a more nonpolar environment, while a red-shift (to longer wavelengths) suggests increased solvent exposure.[18]
-
Förster Resonance Energy Transfer (FRET): 7-HCAA can serve as a donor or acceptor in FRET experiments.[7][19] When paired with another fluorophore, changes in the distance between them due to protein dynamics will result in a change in FRET efficiency, providing a molecular ruler to measure intramolecular movements.[6][20][21]
By monitoring these fluorescent signals, a direct correlation can be drawn between a specific molecular event and the resulting structural rearrangement in the protein.
Part 1: Site-Specific Incorporation of 7-HCAA
The incorporation of 7-HCAA into a target protein in E. coli is achieved using amber stop codon suppression technology.[22][23][24] This requires an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This pair works independently of the host cell's own machinery and is evolved to specifically recognize and incorporate 7-HCAA in response to the UAG (amber) stop codon.[22][23]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence Spectroscopy Service | HighResolution Structural Insights - Creative Proteomics [creative-proteomics.com]
- 3. How Does Fluorescence Spectroscopy Detect Proteins? [synapse.patsnap.com]
- 4. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid | bioRxiv [biorxiv.org]
- 10. A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic ac… [cymitquimica.com]
- 12. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of coumarins as environmentally-sensitive fluorescent probes of heterogeneous inclusion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]
- 15. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new synthetic protocol for coumarin amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pnas.org [pnas.org]
- 19. Genetically encoded fluorescent unnatural amino acids and FRET probes for detecting deubiquitinase activities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Generation of Intramolecular FRET Probes via Noncanonical Amino Acid Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 22. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 23. pnas.org [pnas.org]
- 24. In vitro incorporation of nonnatural amino acids into protein using tRNA(Cys)-derived opal, ochre, and amber suppressor tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Incorporation Efficiency of 7-Hydroxycoumarin-4-yl Ethylglycine in E. coli
Welcome to the technical support center for the incorporation of the fluorescent non-canonical amino acid (ncAA), 7-hydroxycoumarin-4-yl ethylglycine (7-HCEG), into proteins in Escherichia coli. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this powerful protein engineering technique. We will delve into the underlying principles and provide actionable, field-proven solutions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive. For more detailed troubleshooting, please refer to the subsequent sections.
Q1: My Western blot shows a full-length protein, but I don't see any fluorescence. What could be the issue?
A1: This often points to a complete failure of 7-HCEG incorporation, with a canonical amino acid being incorporated at the amber (UAG) codon instead. This phenomenon, known as "read-through," can occur if the orthogonal tRNA/synthetase system is inefficient or if the amber codon is in a context that promotes natural stop codon read-through. Verify your 7-HCEG stock concentration and integrity. We recommend proceeding to the "Systematic Troubleshooting" section to diagnose the root cause.
Q2: I'm observing very low yields of my fluorescently labeled protein. What is the most likely cause?
A2: Low protein yield is a hallmark of inefficient amber suppression.[1] This can stem from several factors, including suboptimal performance of the orthogonal translation system (OTS), toxicity of the 7-HCEG to E. coli, or poor expression of the target protein itself. It is also possible that the mRNA containing the premature stop codon is being degraded. A systematic approach, starting with the optimization of the OTS components, is recommended.
Q3: Can the position of the amber codon within my gene affect incorporation efficiency?
A3: Absolutely. The local sequence context surrounding the UAG codon can significantly influence the efficiency of ncAA incorporation.[2][3][4] Some nucleotide sequences upstream and downstream of the amber codon can either enhance or hinder the binding of the suppressor tRNA. If you have the flexibility, testing different incorporation sites within your protein is a valuable strategy.
Q4: Is 7-HCEG toxic to E. coli?
A4: While 7-HCEG is generally well-tolerated, high concentrations can exhibit some level of toxicity, similar to other coumarin derivatives.[5][6] If you observe a significant decrease in cell growth rate after adding 7-HCEG, consider performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific E. coli strain and experimental conditions.
Systematic Troubleshooting of Low 7-HCEG Incorporation
Low incorporation efficiency is a multifaceted problem. The following guide provides a structured approach to identify and resolve the bottleneck in your experiment.
Step 1: Verify the Integrity and Functionality of the Orthogonal Translation System (OTS)
The OTS, comprising the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, is the core of ncAA incorporation technology.[7] Its inefficiency is a primary suspect in failed experiments.
1.1. Plasmid Integrity and Sequence Verification:
-
Action: Re-isolate the plasmids encoding the aaRS and the tRNA and perform diagnostic restriction digests and Sanger sequencing.
-
Rationale: Errors in the plasmid sequence, particularly within the promoter, ribosome binding site, or the coding sequence of the aaRS and tRNA, can abolish their function.
1.2. Relative Expression Levels of aaRS and tRNA:
-
Action: If your system allows for it, modulate the expression levels of the aaRS and tRNA. This can be achieved by using plasmids with different copy numbers or promoters of varying strengths.
-
Rationale: The optimal ratio of aaRS to tRNA can be protein- and ncAA-dependent. An imbalance can lead to inefficient charging of the tRNA or cellular burden.
1.3. Use a Validated Control Protein:
-
Action: Express a control protein, such as sfGFP, with an amber codon at a permissive site, using your 7-HCEG and OTS.
-
Rationale: A successful incorporation of 7-HCEG into a well-characterized protein will confirm the functionality of your OTS and the bioavailability of the ncAA, pointing towards a problem with your specific protein of interest.
Step 2: Optimize Expression Conditions
Standard protein expression protocols may not be optimal for the production of proteins containing ncAAs.
2.1. Induction Time and Temperature:
-
Action: Titrate the concentration of the inducer (e.g., IPTG, arabinose) and test different post-induction temperatures (e.g., 18°C, 25°C, 30°C).
-
Rationale: Lower temperatures and milder induction can slow down protein synthesis, allowing more time for the less efficient ncAA incorporation machinery to compete with translation termination.[8] This can also improve the proper folding of the target protein.
2.2. 7-HCEG Concentration and Timing of Addition:
-
Action: Perform a dose-response curve for 7-HCEG (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM) and add it to the culture at different time points relative to induction.
-
Rationale: The optimal concentration of 7-HCEG is a balance between ensuring sufficient substrate for the aaRS and avoiding potential toxicity. Adding the ncAA just before induction can minimize any negative effects on cell growth.
2.3. Media Composition:
-
Action: Supplement the growth media with precursors for 7-HCEG biosynthesis if known, or test different rich media formulations.
-
Rationale: Ensuring all necessary nutrients are available can improve overall cellular health and protein synthesis capacity.
Step 3: Address Potential Competition with Release Factor 1 (RF1)
The amber codon (UAG) is naturally recognized by Release Factor 1 (RF1), which terminates translation.[9] Efficient ncAA incorporation relies on the suppressor tRNA outcompeting RF1.
3.1. Utilize RF1-Deficient E. coli Strains:
-
Action: If available, switch to an E. coli strain where the gene for RF1 (prfA) has been deleted or is under repressive control.[10][11]
-
Rationale: Eliminating the competition from RF1 can dramatically increase the efficiency of ncAA incorporation, especially for multi-site incorporation.[9]
3.2. Modulate the Local Codon Context:
-
Action: If you have the ability to modify the gene of interest, alter the codons immediately upstream and downstream of the amber codon.
-
Rationale: The nucleotide sequence surrounding the UAG codon can influence RF1 binding and suppression efficiency.[2] Purine-rich contexts, for example, have been shown to enhance suppression in some cases.[3]
Experimental Workflow & Data Interpretation
The following workflow and data interpretation guide will help you systematically assess your experiments.
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting low 7-HCEG incorporation.
Data Interpretation Table
| Observation | Potential Cause(s) | Recommended Next Steps |
| No full-length protein observed | Toxicity of target protein; poor expression. | Optimize expression conditions (lower temp, weaker promoter). |
| Full-length protein, no fluorescence | Failed 7-HCEG incorporation (read-through). | Verify OTS with a control protein; check 7-HCEG stock. |
| Low yield of fluorescent protein | Inefficient amber suppression. | Optimize expression, use RF1-deficient strain, test new sites. |
| Cell lysis or poor growth | Toxicity of 7-HCEG or target protein. | Titrate 7-HCEG concentration; use a tighter promoter system. |
Key Experimental Protocols
Protocol 1: Small-Scale Expression Trial for 7-HCEG Incorporation
-
Co-transform your E. coli expression strain with the plasmid containing your gene of interest with an in-frame amber codon and the plasmid(s) encoding the orthogonal aaRS and tRNA.
-
Inoculate a 5 mL culture of LB medium (or other suitable medium) containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into multiple 10 mL cultures of fresh media with antibiotics.
-
Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.
-
Add 7-HCEG to the desired final concentration (e.g., 1 mM). For a negative control, add an equivalent volume of solvent.
-
Induce protein expression with the appropriate inducer (e.g., IPTG, arabinose).
-
Incubate the cultures at the desired expression temperature (e.g., 20°C) for the desired time (e.g., 16 hours).
-
Harvest the cells by centrifugation.
-
Analyze the cell pellets by SDS-PAGE followed by in-gel fluorescence imaging and Coomassie staining or Western blotting.
Mechanism of Amber Suppression for ncAA Incorporation
Caption: Mechanism of ncAA incorporation via amber suppression.
References
- Evolved Sequence Contexts for Highly Efficient Amber Suppression with Noncanonical Amino Acids.
- Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research.
- Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic.
- Deciphering context-dependent amber suppression efficiency in mammalian cells with an expanded genetic code. University of Groningen.
- Tuning of recombinant protein expression in Escherichia coli by manipulating transcription, translation initiation rates and incorporation of non-canonical amino acids. bioRxiv.
- Genome-wide screen for enhanced noncanonical amino acid incorpor
- Efficient incorporation of unnatural amino acids into proteins in Escherichia coli.
- Performance of optimized noncanonical amino acid mutagenesis systems in the absence of release factor 1. PubMed.
- Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorpor
- Incorpor
- A genetically encoded fluorescent amino acid. PubMed.
- Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Chemistry.
- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine and extension of its utility in solid phase peptide synthesis. PubMed.
- Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry.
- Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid. bioRxiv.
- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine and extension of its utility in solid phase peptide synthesis.
- Strategies to Optimize Protein Expression in E. coli. PMC.
- Evaluation of the developmental toxicities of coumarin, 4-hydroxycoumarin, and 7-hydroxycoumarin using FETAX. PubMed.
- Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. MDPI.
Sources
- 1. Tuning of recombinant protein expression in Escherichia coli by manipulating transcription, translation initiation rates and incorporation of non-canonical amino acids | bioRxiv [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of the developmental toxicities of coumarin, 4-hydroxycoumarin, and 7-hydroxycoumarin using FETAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance of optimized noncanonical amino acid mutagenesis systems in the absence of release factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis [frontiersin.org]
optimizing Fmoc deprotection for peptides containing 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
Overview
The incorporation of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid (often referred to as 7-hydroxycoumarin-4-yl ethylglycine or 7-HC) into peptide sequences is a powerful strategy for developing solvatochromic environmental probes and FRET-based assays[1]. However, the 7-hydroxycoumarin fluorophore presents unique chemical liabilities during standard Fmoc Solid-Phase Peptide Synthesis (SPPS). This technical support guide provides mechanistic troubleshooting and optimized protocols to prevent fluorophore degradation during base-catalyzed deprotection steps.
Troubleshooting FAQs
Q1: Why am I observing a mass shift of +18 Da or +85 Da in my final cleaved peptide? Mechanistic Causality: The 7-hydroxycoumarin moiety contains a lactone ring that is highly sensitive to prolonged exposure to strong, nucleophilic bases. During standard Fmoc deprotection with 20% piperidine, two major degradative side reactions occur:
-
Base-Catalyzed Lactone Opening (+18 Da): The basic conditions can induce the opening of the coumarin lactone ring, forming a substituted cinnamic acid derivative. This hemiacetal intermediate is highly unstable and readily opens[2].
-
Piperidine Adduct Formation (+85 Da): Piperidine acts as a strong nucleophile, attacking the coumarin ring system via Michael addition or reacting directly with the opened lactone, leading to irreversible mass adducts. Resolution: Transition to a strictly non-nucleophilic base or a buffered deprotection cocktail to preserve the lactone integrity.
Q2: How should I modify my Fmoc deprotection cocktail to prevent these side reactions? Mechanistic Causality: Replacing 20% piperidine with 1–3% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous DMF provides a strong but non-nucleophilic base. Literature demonstrates that DBU-based deprotection yields considerably better results for coumarin-containing peptides by eliminating nucleophilic attack[3]. Alternatively, adding an acidic modifier like 0.1 M HOBt or Oxyma to a piperidine or piperazine cocktail buffers the pH. This buffering strategy is mechanistically similar to the suppression of aspartimide formation and significantly reduces base-catalyzed lactone hydrolysis[4].
Q3: Does the deprotonation of the 7-hydroxyl group affect coupling efficiency? Mechanistic Causality: Yes. The 7-hydroxyl group of the coumarin has a pKa of ~7.7 in the ground state[5]. In basic deprotection conditions, it readily deprotonates to form a phenolate anion. This localized negative charge can alter the solubility of the growing peptide chain on the resin, potentially inducing aggregation or steric hindrance that reduces the efficiency of subsequent amino acid couplings. Resolution: Implement a mildly acidic wash (e.g., 0.1 M HOBt in DMF) immediately after Fmoc deprotection to reprotonate the fluorophore prior to the next coupling cycle.
Quantitative Data: Fmoc Deprotection Cocktail Comparison
To assist in selecting the appropriate reagents, the table below summarizes the chemical profiles of various deprotection cocktails and their impact on 7-hydroxycoumarin stability.
| Deprotection Cocktail | Nucleophilicity | pH Profile | Risk of Lactone Opening | Recommendation |
| 20% Piperidine in DMF | High | Highly Basic | High | Not recommended for coumarin-containing sequences. |
| 20% Piperidine + 0.1 M HOBt | Moderate | Buffered | Moderate | Acceptable for short sequences; monitor by LC-MS. |
| 5% Piperazine + 0.1 M HOBt | Low | Buffered | Low | Good alternative if DBU is unavailable. |
| 1–3% DBU in DMF | Non-nucleophilic | Highly Basic | Low | Optimal ; prevents nucleophilic adduct formation. |
Experimental Protocol: Optimized DBU-Based Fmoc Deprotection Workflow
Objective: Achieve complete Fmoc removal while preserving the base-sensitive 7-hydroxycoumarin lactone ring and preventing phenolate-induced aggregation.
Reagents Required:
-
Deprotection Solution: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous DMF.
-
Reprotonation Buffer: 0.1 M HOBt (1-Hydroxybenzotriazole) in anhydrous DMF.
-
Wash Solvent: Peptide-synthesis grade anhydrous DMF.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 15 minutes. Drain completely.
-
Scientific Rationale: Anhydrous conditions are critical; trace water combined with DBU can catalyze lactone hydrolysis.
-
-
Primary Deprotection: Add the Deprotection Solution (2% DBU in DMF) to the reaction vessel. Agitate gently for 3 minutes.
-
Secondary Deprotection: Drain the vessel and immediately add fresh Deprotection Solution. Agitate for an additional 3 minutes.
-
Scientific Rationale: Short, repeated exposures (e.g., 2 × 3 min) are highly preferred over a single long exposure (e.g., 1 × 10 min) to minimize the kinetic window for side reactions while ensuring complete Fmoc removal.
-
-
Clearance Wash: Drain and wash the resin with DMF (5 × 1 min) to thoroughly remove DBU and the cleaved dibenzofulvene byproduct.
-
Reprotonation Step (Critical): Add the Reprotonation Buffer (0.1 M HOBt in DMF) and agitate for 2 minutes. Repeat once.
-
Scientific Rationale: The 7-OH group forms a phenolate anion under basic conditions. HOBt acts as a mild acid to reprotonate the fluorophore, neutralizing the local charge, preventing peptide aggregation, and optimizing the N-terminus for the subsequent coupling step.
-
-
Final Wash: Wash the resin with DMF (3 × 1 min) before proceeding immediately to the next amino acid coupling cycle.
Mechanistic Pathway
Mechanistic divergence of 7-hydroxycoumarin stability during standard vs. optimized Fmoc SPPS.
References
-
[1] Title: Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]
-
[3] Title: Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC Source: nih.gov URL:[Link]
-
[4] Title: A Green Light-Triggerable RGD Peptide for Photocontrolled Targeted Drug Delivery: Synthesis and Photolysis Studies | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]
-
[5] Title: A Peptoid-Based Fluorescent Sensor for Cyanide Detection - MDPI Source: mdpi.com URL:[Link]
-
[2] Title: Recent Progress in Synthesis, POM Analyses and SAR of Coumarin-Hybrids as Potential Anti-HIV Agents—A Mini Review - PMC Source: nih.gov URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Synthesis, POM Analyses and SAR of Coumarin-Hybrids as Potential Anti-HIV Agents—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Improving Solubility of Coumarin-Based Unnatural Amino Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with coumarin-based unnatural amino acids (Uaas) in aqueous buffers. The inherent hydrophobicity of the coumarin moiety often leads to poor solubility, which can compromise experimental results and hinder downstream applications.[1][2] This document offers a structured approach to diagnosing and resolving these issues, grounded in established chemical principles and field-proven laboratory techniques.
Part 1: Troubleshooting Guide
Researchers often encounter precipitation or inconsistent results when working with coumarin-based Uaas. This section provides a systematic approach to identifying and resolving these common solubility problems.
Issue 1: Precipitate Formation Upon Dilution into Aqueous Buffer
This is one of the most frequent challenges encountered when preparing working solutions of coumarin-based Uaas. The following workflow will help diagnose and resolve this issue.
Caption: Troubleshooting workflow for compound precipitation.
-
Verify Stock Solution Integrity:
-
Rationale: Incomplete dissolution of the Uaa in the organic stock solvent is a common source of precipitation upon aqueous dilution.
-
Procedure: Visually inspect your stock solution (typically in DMSO or DMF) for any crystals or cloudiness.[3] If present, gently warm the solution (not exceeding 40°C) or sonicate to ensure complete dissolution.[3][4] Always use anhydrous grade solvents for preparing stock solutions, as water can reduce the solubility of hydrophobic compounds.[5]
-
-
Optimize the Dilution Method:
-
Rationale: Rapid changes in solvent polarity can cause the compound to "crash out" of solution. A gradual dilution process minimizes this shock.
-
Procedure: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer.[3] A stepwise or serial dilution is highly recommended to avoid sharp concentration gradients.[5]
-
-
Consider a Different Solubilization Strategy:
-
Rationale: If simple dilution proves ineffective, more advanced techniques are required to overcome the inherent hydrophobicity of the coumarin Uaa.
-
Options:
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Poor solubility can lead to variability in the effective concentration of the Uaa in your experiment, resulting in unreliable data.[3]
-
Visual Inspection: Carefully examine your assay plates or tubes for any signs of precipitation, which may appear as a thin film or fine crystals.[3]
-
Perform a Kinetic Solubility Test: Before initiating a large-scale experiment, determine the concentration at which your coumarin Uaa begins to precipitate in your specific assay medium.[3] This will establish a practical upper limit for your working concentration.
-
Utilize Controls: Include appropriate positive and negative controls in your assay. A known soluble compound with a similar function can help differentiate between solubility issues and other experimental artifacts.[3]
Part 2: Advanced Solubilization Protocols
For particularly challenging coumarin-based Uaas, the following detailed protocols provide effective methods for enhancing aqueous solubility.
Protocol 1: Co-solvent Systems
The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[8][9]
| Co-solvent | Typical Final Concentration (v/v) in Aqueous Buffer | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% | Most cell lines tolerate up to 0.5%, but it is best to keep it at or below 0.1% to avoid cytotoxicity.[3] |
| Ethanol | 1-5% | Can be effective, but higher concentrations may impact protein stability and cell viability. |
| Polyethylene Glycol (PEG) | 1-10% | PEGs of various molecular weights (e.g., PEG-200, PEG-400) can be used. Biocompatible at lower concentrations.[3] |
| Propylene Glycol (PG) | 1-10% | Another biocompatible option, often used in pharmaceutical formulations.[3] |
-
Prepare a concentrated stock solution of the coumarin Uaa in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Create an intermediate dilution of the stock solution in the same co-solvent. This is particularly useful for achieving low final concentrations accurately.
-
Add the stock or intermediate solution dropwise to the aqueous buffer while vortexing to reach the desired final concentration of both the Uaa and the co-solvent.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 2: pH Adjustment
For coumarin Uaas with ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the buffer can dramatically improve solubility.[6][8]
Caption: pH adjustment strategy for ionizable Uaas.
-
Determine the Nature of Ionizable Groups: Identify whether the coumarin Uaa possesses acidic (e.g., carboxylic acid) or basic (e.g., amino) functional groups. The amino acid backbone itself contains both.
-
For Acidic Uaas: Prepare the aqueous buffer and slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH above the pKa of the acidic group. This will deprotonate the group, rendering it charged and more soluble. Some coumarins can be dissolved in moderately alkaline solutions (pH 7.5–8.5).[6]
-
For Basic Uaas: Prepare the aqueous buffer and slowly add a dilute acid (e.g., 0.1 M HCl) to lower the pH below the pKa of the basic group. This will protonate the group, increasing its solubility.[3]
-
Dissolution and Final pH Adjustment: Add the solid Uaa to the pH-adjusted buffer and stir until dissolved. Once dissolved, the pH can be carefully back-titrated to the desired experimental pH, monitoring closely for any signs of precipitation.
Caution: Be aware that the fluorescence of coumarin derivatives can be pH-dependent.[5][10] Ensure the final pH is compatible with your assay and does not quench the fluorescence.
Protocol 3: Cyclodextrin-Based Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[7][11]
-
β-Cyclodextrin (β-CD): Commonly used, but has relatively lower aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with significantly higher aqueous solubility and lower toxicity.[12]
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Another modified version with excellent solubilizing capacity.[13]
-
Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. The concentration will need to be optimized, but a starting point is typically a 1:1 or 2:1 molar ratio of cyclodextrin to the coumarin Uaa.[7]
-
Stir or vortex the buffer until the cyclodextrin is fully dissolved.[5]
-
Add the coumarin Uaa (either as a solid or from a concentrated organic stock) to the cyclodextrin-containing buffer.
-
Stir the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution should be clear and can be used for your experiments.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a stock solution of a new coumarin-based Uaa?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of hydrophobic compounds, including coumarins, for biological assays.[3][5] It has a high capacity for dissolving a broad range of molecules. N,N-Dimethylformamide (DMF) is another effective alternative.[5] Always use a high-purity, anhydrous grade of the solvent.
Q2: Can I heat my aqueous solution to dissolve the coumarin Uaa?
A2: While gentle warming (e.g., to 37°C) can aid in dissolving the compound, boiling water is generally not recommended for preparing stock solutions to be used at room temperature.[6] Upon cooling, the compound may reprecipitate, sometimes in an amorphous form, making the final concentration unreliable.[6]
Q3: My coumarin Uaa has no obvious acidic or basic groups. How can I improve its solubility?
A3: For neutral, hydrophobic coumarin Uaas, the primary strategies are the use of co-solvents (Protocol 1) or cyclodextrins (Protocol 3).[14] Additionally, the use of solubilizing agents like arginine has been shown to increase the solubility of coumarin, though the effect may be modest.[15]
Q4: I'm concerned about the toxicity of the solvents in my cell-based assay. What are the safest options?
A4: The key is to keep the final concentration of any organic solvent as low as possible. For DMSO, most cell lines can tolerate up to 0.5%, but it's best to aim for ≤ 0.1%.[3] Primary cells may be more sensitive.[3] Cyclodextrins, particularly modified versions like HP-β-CD, are generally considered to have low toxicity and are a good alternative if solvent toxicity is a concern.
Q5: Will these solubilization methods affect the function or incorporation of the unnatural amino acid?
A5: This is a critical consideration. While these methods enhance solubility, it's essential to validate that they do not interfere with your specific application.
-
Co-solvents: High concentrations of organic solvents can denature proteins or disrupt cellular membranes. Always run a vehicle control (buffer with the same final concentration of the co-solvent but without the Uaa) to assess any background effects.
-
pH: Extreme pH values can be detrimental to proteins and cells. While pH is adjusted for initial solubilization, the final working solution should be at a physiologically compatible pH.
-
Cyclodextrins: The encapsulation of the coumarin moiety might sterically hinder its incorporation by the ribosome or its interaction with other molecules. This needs to be empirically tested for your system.
References
-
Zhang, H., et al. (2019). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Golovanov, A. P., et al. (2008). Arginine increases the solubility of coumarin: comparison with salting-in and salting-out additives. Journal of Biochemistry. Retrieved from [Link]
-
Bandichhor, R., et al. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Li, N., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. ResearchGate. Retrieved from [Link]
-
Kumar, L., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Frazier, R. A., Ames, J. M., & Nursten, H. E. (2000). Effect of buffer pH on the separation of coumarins in plant material. ResearchGate. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2020). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Retrieved from [Link]
-
van der Veken, P., et al. (2021). Photocleavable Protecting Groups Using a Sulfite Self-Immolative Linker for High Uncaging Quantum Yield and Aqueous Solubility. ResearchGate. Retrieved from [Link]
-
Anywar, G., & Muhumuza, J. (2024). Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives. Frontiers in Pharmacology. Retrieved from [Link]
-
Chen, Y., et al. (2012). Study on the effect of solvent on the inclusion interaction of hydroxypropyl-β-cyclodextrin with three kinds of coumarins by phase solubility method. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Retrieved from [Link]
-
Taylor, L. T., & E. M. Calvey. (1989). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. ResearchGate. Retrieved from [Link]
-
Wang, Q., et al. (2013). A new synthetic protocol for coumarin amino acid. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Patel, J., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (2013). Supporting Information for A new synthetic protocol for coumarin amino acid Experimental and analytical data. Retrieved from [Link]
-
Zolkina, V., et al. (2018). Effect of organic co-solvents on the solvation enthalpies of amino acids and dipeptides in mixed aqueous solutions. ResearchGate. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Arakawa, T., et al. (2024). The contrasting roles of co-solvents in protein formulations and food products. Biophysical Chemistry. Retrieved from [Link]
-
Bhasikuttan, A. C., et al. (2023). Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications. Frontiers in Chemistry. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Das, A., et al. (2021). Exploration of Self-Aggregation of Coumarin 7 and Coumarin 30 in Water: Role of β-Cyclodextrin as a Modulator. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Thorson, J. S., et al. (1998). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Methods in Molecular Biology. Retrieved from [Link]
-
Das, A., et al. (2021). Exploration of Self-aggregation of Coumarin 7 and Coumarin 30 in Water: Role of β-Cyclodextrin as a Modulator. DOI. Retrieved from [Link]
-
Wang, Q., et al. (2013). A new synthetic protocol for coumarin amino acid. PubMed. Retrieved from [Link]
-
Givens, R. S., & Kotala, M. B. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. Retrieved from [Link]
-
Wang, Q., et al. (2013). A new synthetic protocol for coumarin amino acid. Beilstein Journals. Retrieved from [Link]
-
Cirrincione, G., et al. (2021). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules. Retrieved from [Link]
-
Sari, Y., et al. (2022). Solubility improvement of curcumin with amino acids. ResearchGate. Retrieved from [Link]
-
Kohjin Bio Co., Ltd. (n.d.). Cell Culture-Related Products Catalog. Retrieved from [Link]
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Technical Support Center: HPLC Purification of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
Welcome to the technical support center for the HPLC purification of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to the unique challenges presented by this molecule. This guide moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to troubleshoot and optimize your purification process effectively.
Section 1: Understanding the Molecule: The Key to a Successful Purification
Success in chromatography begins with a deep understanding of the target analyte. 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is a complex molecule with distinct structural features that dictate its behavior on an HPLC system.
-
Coumarin Core: A relatively non-polar, aromatic ring system that provides strong UV absorbance, which is ideal for detection.[1]
-
Phenolic Hydroxyl Group: An acidic functional group that can engage in hydrogen bonding.
-
Aminobutanoic Acid Side Chain: This feature makes the molecule an amino acid, conferring both a basic primary amine and an acidic carboxylic acid group.
The presence of both acidic and basic functional groups means the molecule is zwitterionic . Its net charge is highly dependent on the pH of the mobile phase, which is the single most critical factor in controlling its retention and peak shape. The combination of a hydrophobic core and a polar, ionizable side chain makes it an amphipathic compound, requiring a careful balance of mobile phase conditions to achieve optimal separation.
Physicochemical Properties
Understanding these properties is fundamental to method development.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₃NO₅ | [2][3] |
| Molecular Weight | ~263.25 g/mol | [3][4] |
| pKa (Predicted) | 2.28 ± 0.10 (likely for the carboxylic acid) | [5] |
| UV Absorbance | Strong absorbance expected between 280 nm and 335 nm due to the coumarin scaffold. | [1] |
| Polarity | Amphipathic (contains both polar and non-polar regions). | N/A |
| Chirality | Contains a chiral center at the alpha-carbon of the amino acid. This guide focuses on the (S)-enantiomer. | [2][3] |
Section 2: General Purification Workflow
A systematic approach is crucial for developing a robust purification method. The following workflow outlines the essential stages from initial analysis to final purity confirmation.
Caption: General workflow for HPLC purification and analysis.
Section 3: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions. For more detailed explanations, please refer to the In-Depth Troubleshooting Guide.
Q1: What is a good starting HPLC method for analyzing this compound? A: A reversed-phase method is the most logical starting point.[1] Begin with a high-purity, end-capped C18 column and a gradient elution using an acidified water/acetonitrile mobile phase.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Gradient: Start at 5-10% B and ramp up to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
Q2: Why is my chromatographic peak showing significant tailing? A: Peak tailing is the most common issue for this molecule.[7] It is primarily caused by secondary interactions between the protonated amine group on your compound and deprotonated, acidic silanol groups on the silica surface of the HPLC column.[8][9] Lowering the mobile phase pH (to ~2.5-3.0) is the most effective way to minimize this.
Q3: How should I dissolve my crude sample for injection? A: The goal is to dissolve the sample in a solvent that is weak enough not to cause peak distortion but strong enough to ensure complete solubilization.[9] For reversed-phase, dissolving the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) is ideal. If solubility is low, using a small amount of Dimethyl Sulfoxide (DMSO) or Methanol is acceptable, but ensure the injection volume is small to avoid solvent effects.
Q4: My compound elutes very quickly (low retention). How can I increase its retention time? A: Low retention in reversed-phase HPLC means the compound is too polar for the current conditions. To increase retention, you need to make the mobile phase more polar (weaker). This is achieved by decreasing the percentage of the organic modifier (acetonitrile or methanol) in your gradient or isocratic method.[10]
Section 4: In-Depth Troubleshooting Guide
This section addresses the most challenging purification problems in a structured, cause-and-effect format.
Problem: Severe Peak Tailing
Peak tailing compromises both quantification and purification efficiency by reducing resolution and sensitivity.[8]
Primary Cause: Secondary Silanol Interactions
The zwitterionic nature of the analyte is the root cause. At a mid-range pH (e.g., 4-7), the carboxylic acid is deprotonated (negative charge) and the amine is protonated (positive charge). This positive charge interacts strongly with ionized silanol groups (Si-O⁻) on the silica backbone of the column, which act as cation-exchange sites. This secondary retention mechanism is slow and leads to a tailed peak shape.[7][11]
Caption: Secondary ionic interactions causing peak tailing.
Solutions to Peak Tailing
-
Optimize Mobile Phase pH (Most Effective Solution) The goal is to suppress the ionization of the surface silanol groups. By operating at a low pH, the high concentration of protons in the mobile phase will neutralize the silanols (Si-O⁻ → Si-OH).[7]
-
Expert Insight: While this also ensures the analyte's amine is protonated (R-NH₃⁺), the lack of a strong negative site on the stationary phase prevents the problematic ionic interaction. The primary retention mechanism reverts to the desired hydrophobic interaction.
Step-by-Step Protocol: pH Optimization
-
Prepare three different mobile phases (Aqueous part, Mobile Phase A) containing:
-
0.1% (v/v) Trifluoroacetic Acid (TFA), pH ≈ 2.0
-
0.1% (v/v) Formic Acid, pH ≈ 2.7
-
10 mM Phosphate Buffer, adjusted to pH 3.0
-
-
Use Acetonitrile with the corresponding acid/buffer as Mobile Phase B.
-
Run your analysis with each mobile phase system.
-
Compare the peak asymmetry. The lowest pH mobile phase (TFA) will likely give the sharpest peak.
Mobile Phase Additive Typical pH Expected Peak Shape Rationale 0.1% TFA ~2.0 Excellent Strong ion-pairing agent and effectively protonates silanols. 0.1% Formic Acid ~2.7 Good to Excellent Less aggressive than TFA, good for MS compatibility, effectively protonates most silanols. No Additive Variable Poor (Tailing) Silanol groups are ionized, leading to strong secondary interactions. -
-
Use a Modern, High-Purity Column Column technology has advanced significantly. Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities that worsen tailing.[8]
-
Recommendation: Use a modern, high-purity "Type B" silica column that is fully end-capped. End-capping uses a small, silanizing reagent (like trimethylchlorosilane) to block a majority of the residual silanol groups, making the surface more inert and reducing tailing for basic compounds.[11] Polar-embedded columns are another excellent choice as they provide alternative interaction sites that shield the silanols.
-
-
Check for Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[8][9]
-
Diagnosis: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL). If the peak shape improves dramatically at lower concentrations, you are overloading the column.
-
Solution: For preparative work, use a larger diameter column. For analytical work, reduce the injection volume or sample concentration.
-
Problem: Poor Resolution or Co-eluting Impurities
Achieving baseline separation from synthesis byproducts or related impurities is critical for obtaining high-purity material.
Solutions to Poor Resolution
-
Optimize the Organic Modifier Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.
-
Expert Insight: Acetonitrile is generally a stronger solvent and often provides sharper peaks (higher efficiency). Methanol is a protic solvent and can engage in hydrogen bonding, which can change the elution order and improve the resolution of compounds with similar hydrophobicity but different polar groups.
-
Action Plan: If you are using acetonitrile and have a co-eluting peak, develop a method using methanol as the organic modifier. The change in selectivity may be enough to resolve the impurity.
-
-
Adjust the Gradient Slope A steep gradient can cause peaks to elute close together. A shallower gradient increases the run time but gives the analytes more time to interact with the stationary phase, improving resolution.
Step-by-Step Protocol: Gradient Optimization
-
Perform an initial fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your compound.
-
Let's say the compound elutes at 60% B. Design a new, shallower gradient around this point. For example:
-
0-5 min: Hold at 40% B
-
5-25 min: Linear gradient from 40% to 70% B (This is the key separation window)
-
25-30 min: Ramp to 95% B (column wash)
-
30-35 min: Return to initial conditions and equilibrate.
-
Caption: Example of an optimized, shallow gradient profile.
-
Problem: Chiral Separation of (S) and (R) Enantiomers
If your synthesis is not stereospecific, you will produce a racemic mixture of (S) and (R) enantiomers. A standard C18 column cannot separate enantiomers.
Solution: Chiral Stationary Phases (CSPs)
You must use a specialized chiral column. For N-protected amino acids and related structures, macrocyclic glycopeptide-based CSPs are highly effective.[12]
-
Recommended CSPs: Teicoplanin-based (e.g., CHIROBIOTIC T) or Ristocetin A-based (e.g., CHIROBIOTIC R) columns. These phases offer multiple interaction mechanisms (hydrogen bonding, π-π, ionic) that are necessary for chiral recognition.[12]
-
Starting Method for Chiral Separation:
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.
-
Mode: Polar Organic or Reversed-Phase.
-
Mobile Phase (Polar Organic): Methanol/Acetonitrile/Acetic Acid/Triethylamine (consult column manufacturer's guide for typical ratios).
-
Mobile Phase (Reversed-Phase): Water/Acetonitrile with a buffer like Ammonium Acetate.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Section 5: Detailed Experimental Protocols
Protocol 1: Standard Analytical Method
This protocol provides a robust starting point for purity analysis and method development.
-
Column Installation: Install a high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) and equilibrate with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA). Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA). Filter through a 0.45 µm filter.
-
-
Sample Preparation: Dissolve the crude material in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. If solubility is an issue, use a minimal amount of DMSO. Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
HPLC Parameters:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for peak shape, retention time, and resolution from impurities.
Protocol 2: Preparative HPLC Scale-Up
This protocol is for isolating larger quantities of the purified compound.
-
Method Transfer: Transfer the optimized analytical method to a preparative column of the same chemistry (e.g., C18, 250 x 21.2 mm, 10 µm).
-
Flow Rate and Gradient Scaling: Adjust the flow rate and gradient times to match the larger column volume. A simple scaling factor based on the square of the column radii ratio ((10.6/2.3)²) can be used as a starting point. The new flow rate will be approximately 21 mL/min. The gradient time should be proportionally increased.
-
Sample Loading: Dissolve the crude product in the minimal amount of solvent (ideally initial mobile phase or a stronger solvent like DMSO if necessary) at a high concentration. The maximum loading capacity must be determined experimentally but start with a conservative load (e.g., 50-100 mg).
-
Fraction Collection: Set the fraction collector to trigger based on the UV detector signal slope and/or threshold. Collect the main peak in multiple fractions.
-
Post-Purification:
-
Combine the pure fractions based on analytical HPLC re-injection.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid TFA salt.[1]
-
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]
-
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid. PubChem. [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. [Link]
-
Amino Acid Analysis Using HPLC. MtoZ Biolabs. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid. Journal of Chromatographic Science. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
(2R)-2-Amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid. PubChem. [Link]
-
HPLC Troubleshooting. hplctroubleshooting.com. [Link]
-
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid. MySkinRecipes. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Extraction and Purification of Coumarins in Ipomoea cairica by TLC and HPLC. Journal of Chemical Education. [Link]
-
Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. MDPI. [Link]
-
HPLC Separation of alpha-Aminobutyric, beta-Aminobutyric, and gamma-Aminobutyric acids on Obelisc N. SIELC Technologies. [Link]
Sources
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- 3. (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid | C13H13NO5 | CID 57523941 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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Technical Support Center: Optimizing the Fluorescence Quantum Yield of 7-Hydroxycoumarin in Folded Protein Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you maximize the fluorescence quantum yield of 7-hydroxycoumarin (7-HC) and its derivatives when used as probes in folded protein environments. The unique sensitivity of 7-HC to its local microenvironment makes it a powerful tool, but also presents challenges that this guide will help you navigate.
Understanding the Challenge: The Fickle Nature of 7-HC Fluorescence
7-Hydroxycoumarin is a popular fluorophore due to its small size, significant Stokes shift, and high intrinsic quantum yield.[1][2] However, its fluorescence is exquisitely sensitive to the surrounding environment. When conjugated to a protein, the folded structure creates a unique microenvironment around the 7-HC moiety that can either enhance or dramatically quench its fluorescence. Factors such as local pH, solvent accessibility, polarity, and the presence of specific amino acid residues can all play a significant role.[3][4][5] This guide will provide a systematic approach to diagnosing and overcoming common issues to help you achieve robust and reproducible fluorescence data.
Troubleshooting Guide: Diagnosing and Solving Low Quantum Yield
This section addresses the most common problem encountered when working with 7-HC in protein systems: a lower-than-expected fluorescence signal.
Problem 1: Weak or No Fluorescence Signal After Protein Labeling
You've successfully labeled your protein with a 7-HC derivative, but the fluorescence intensity is disappointingly low or even undetectable.
Possible Causes and Solutions:
-
Environmental Quenching by the Protein Microenvironment: The specific location of the 7-HC probe on the protein surface can place it in proximity to quenching residues or in a pocket with unfavorable polarity.
-
Causality: Aromatic amino acids like tryptophan and tyrosine can quench 7-HC fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) if they are close enough to the fluorophore.[3][6] Additionally, a highly polar local environment can lead to non-radiative decay pathways, reducing the quantum yield.[4]
-
Troubleshooting Steps:
-
Assess the Local Environment: If the protein structure is known, examine the residues surrounding the labeling site. Look for nearby tryptophan, tyrosine, or methionine residues.
-
Site-Directed Mutagenesis: If a specific residue is suspected of quenching, consider creating a mutant protein where the quenching residue is replaced with a non-quenching one (e.g., alanine or leucine).
-
Change the Labeling Site: If you are using a cysteine-reactive 7-HC derivative, you can introduce a new cysteine at a different location on the protein surface through site-directed mutagenesis, placing the probe in a more favorable environment.
-
-
-
Incorrect Protonation State of the 7-Hydroxy Group: The fluorescence of 7-HC is highly pH-dependent, with the anionic (phenolate) form being significantly more fluorescent than the neutral (phenol) form.[3][7] The local pKa of the 7-hydroxy group can be perturbed by the protein microenvironment.
-
Causality: The ground-state pKa of the 7-hydroxy group is typically around 7.1-7.8.[3] If the local protein environment is acidic, the fluorophore will be protonated and non-fluorescent.
-
Troubleshooting Steps:
-
Measure Bulk pH Dependence: Perform a pH titration of your labeled protein to see if fluorescence increases at higher pH. This can confirm if the issue is related to the protonation state.
-
Use a pH-Insensitive Analog: Consider using a 7-aminocoumarin derivative, which is fluorescent over a wider pH range and less susceptible to quenching in acidic environments.[2][8]
-
-
-
Excited-State Proton Transfer (ESPT): In the presence of a hydrogen-bonding network (e.g., water molecules or certain amino acid side chains), an excited 7-HC molecule can undergo proton transfer, leading to different fluorescent species with varying emission properties.[9][10][11]
-
Causality: Photoexcitation dramatically increases the acidity of the 7-hydroxyl group, facilitating proton transfer.[9][12] This can lead to the formation of a tautomeric form with a different emission spectrum, or non-radiative decay, both of which can reduce the desired fluorescence signal.[13]
-
Troubleshooting Steps:
-
Acquire Full Emission Spectra: Look for multiple emission peaks or a significant red or blue shift in your emission maximum compared to the free dye in a similar buffer.[13]
-
Time-Resolved Fluorescence Spectroscopy: This advanced technique can help to identify the presence of multiple excited-state species with different fluorescence lifetimes.
-
-
Experimental Workflow for Diagnosing Low Fluorescence
Caption: A workflow for troubleshooting low fluorescence of 7-HC labeled proteins.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right 7-HC derivative for labeling my protein?
The choice of derivative depends on the available reactive groups on your protein. For proteins with accessible cysteine residues, a 4-(chloromethyl)-7-hydroxycoumarin is a good choice as it reacts with the thiol group to form a stable thioether bond.[14] If you want to label lysine residues, an NHS-ester derivative of 7-HC would be appropriate.
Q2: What are the optimal labeling conditions to maximize fluorescence?
Generally, it's best to perform the labeling reaction in a buffer that is compatible with your protein's stability and at a pH that favors the reaction. For cysteine labeling with chloromethyl derivatives, a pH between 7.2 and 7.5 is often used.[14] It is crucial to remove any unreacted dye after the labeling reaction, as free dye can contribute to background fluorescence. Size-exclusion chromatography is a common method for this purification step.[14]
Q3: How can I determine the quantum yield of my 7-HC labeled protein?
The fluorescence quantum yield can be determined using a comparative method.[15][16][17][18][19] This involves comparing the integrated fluorescence intensity and the absorbance of your labeled protein to a well-characterized fluorescence standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the emission range of 7-HC.
Q4: My fluorescence signal is decreasing over time during measurements. What's happening?
This is likely due to photobleaching, where the fluorophore is irreversibly damaged by the excitation light. To minimize photobleaching, you can:
-
Reduce the intensity of the excitation light using neutral density filters.
-
Minimize the exposure time for each measurement.
-
Use an antifade reagent in your buffer if it is compatible with your experiment.
Q5: Can the conformation of the protein itself affect the 7-HC fluorescence?
Absolutely. Changes in protein conformation can alter the microenvironment around the 7-HC probe, leading to changes in its fluorescence.[6][20][21] This property can be exploited to study protein dynamics, folding, and binding events. For example, if a ligand binding event causes a conformational change that moves the 7-HC into a more hydrophobic pocket, you might observe an increase in fluorescence quantum yield.
Data Presentation
Table 1: Photophysical Properties of 7-Hydroxycoumarin in Different Environments
| Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference(s) |
| Water (pH 9) | ~365 | ~450 | ~0.63 | [3] |
| Ethanol | ~373 | ~453 | ~0.74 | [4] |
| Dioxane | ~373 | ~434 | ~0.87 | [4] |
| PBS (pH 7.4) | ~360 | ~450 | ~0.18 | [14] |
| Bound to MIF Protein | 340 | 460 | 0.25 | [22] |
| Bound to HSA | ~325 | ~400 | - | [23][24][25] |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with 4-(Chloromethyl)-7-hydroxycoumarin
This protocol provides a general procedure for labeling a protein with an accessible cysteine residue.
Materials:
-
Purified protein with a free cysteine residue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.2-7.5, with 1 mM EDTA).
-
4-(chloromethyl)-7-hydroxycoumarin.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching reagent (e.g., 1 M β-mercaptoethanol or dithiothreitol (DTT)).
-
Size-exclusion chromatography column.
Procedure:
-
Protein Preparation: Ensure your protein solution is at a concentration of 1-10 mg/mL. If the cysteine is in a disulfide bond, it will need to be reduced first and the reducing agent subsequently removed.
-
Dye Preparation: Prepare a fresh 10 mM stock solution of 4-(chloromethyl)-7-hydroxycoumarin in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching reagent to a final concentration of 10-20 mM to react with any excess dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with your protein's storage buffer. Monitor the elution profile by absorbance at 280 nm (protein) and ~360 nm (7-HC). The first peak should correspond to your labeled protein.[14]
Protocol 2: Relative Quantum Yield Determination
This protocol outlines the steps to calculate the relative fluorescence quantum yield of your 7-HC labeled protein.
Materials:
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Your purified 7-HC labeled protein.
Procedure:
-
Prepare a Series of Dilutions: For both your sample and the standard, prepare a series of dilutions in the same buffer.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength you will use for fluorescence measurements. Aim for absorbance values below 0.1 to avoid inner filter effects.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this line is proportional to the quantum yield.
-
Calculate Quantum Yield: Use the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample / n_standard)²
Where:
Visualizations
Caption: Factors in the protein microenvironment influencing 7-HC quantum yield.
References
-
Douhal, A., et al. (2006). Excited-State Proton Transfer in 7-Hydroxy-4-methylcoumarin along a Hydrogen-Bonded Water Wire. The Journal of Physical Chemistry A, 110(51), 13794–13802. [Link]
-
ResearchGate. (2006). Excited-State Proton Transfer in 7-Hydroxy-4-methylcoumarin along a Hydrogen-Bonded Water Wire | Request PDF. [Link]
-
de Vries, T., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 11920–11933. [Link]
-
Gadirov, R. M., et al. (2025). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate. [Link]
-
Ivanov, I., et al. (2024). Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane. Molecules, 29(6), 1253. [Link]
-
Huppert, D., et al. (2001). Excited State Proton-Transfer Reactions of Coumarin 4 in Protic Solvents. The Journal of Physical Chemistry A, 105(31), 7385–7390. [Link]
-
Lukyanov, K. A., et al. (2021). Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions. International Journal of Molecular Sciences, 22(22), 12389. [Link]
-
Das, S., et al. (2021). Molecular recognition of two bioactive coumarin derivatives 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin by hen egg white lysozyme: Exploring the binding mechanism, thermodynamic parameters and structural changes using multispectroscopic and computational approaches. Journal of Biomolecular Structure and Dynamics, 40(14), 6437–6450. [Link]
-
de Vries, T., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed. [Link]
-
Beilstein Journal of Organic Chemistry. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. [Link]
-
Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1551. [Link]
-
PhotochemCAD. (n.d.). 7-Hydroxycoumarin. [Link]
-
Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Protocol Exchange. [Link]
-
de Vries, T., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. [Link]
-
Bheemidi, V. S., et al. (2014). Binding and Molecular Dynamics Studies of 7-Hydroxycoumarin Derivatives with Human Serum Albumin and Its Pharmacological Importance. ACS Publications. [Link]
-
Acta Physico-Chimica Sinica. (2012). Photophysical Properties of Coumarin Derivatives in Solvents. [Link]
-
VectorBuilder. (n.d.). Troubleshooting Low Fluorescent Protein Expression. [Link]
-
Yilmaz, I., et al. (2020). Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 851–864. [Link]
-
DSpace@MIT. (2010). Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. [Link]
-
LabRulez LCMS. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
-
Calvin University. (2018). Impact of the Flexibility of a Hydroxy Group of Coumarins to its Quantum Yield. [Link]
-
ResearchGate. (2026). (PDF) Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. [Link]
-
Squarespace. (2010). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. [Link]
-
Chapman, E., et al. (2013). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Israel Journal of Chemistry, 53(5), 294–301. [Link]
-
Rurack, K., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 8933–8937. [Link]
-
Uttam, S., et al. (2011). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. ChemBioChem, 12(2), 222–225. [Link]
-
Montana Molecular. (n.d.). Troubleshooting guide. [Link]
-
New Journal of Chemistry. (2021). Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. [Link]
-
ResearchGate. (2008). The quenching effect of thyroxine on 7HC fluorescence. λ ex/λ em =.... [Link]
-
Bheemidi, V. S., et al. (2014). Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance. PubMed. [Link]
-
Talanta. (2008). Interaction of thyroxine with 7 hydroxycoumarin: a fluorescence quenching study. [Link]
-
ResearchGate. (2025). (PDF) Binding and Molecular Dynamics Studies of 7-Hydroxycoumarin Derivatives with Human Serum Albumin and Its Pharmacological Importance. [Link]
-
Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. [Link]
-
Das, S., et al. (2021). Molecular recognition of two bioactive coumarin derivatives 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin by hen egg white lysozyme: Exploring the binding mechanism, thermodynamic parameters and structural changes using multispectroscopic and computational approaches. PubMed. [Link]
Sources
- 1. Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular recognition of two bioactive coumarin derivatives 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin by hen egg white lysozyme: Exploring the binding mechanism, thermodynamic parameters and structural changes using multispectroscopic and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
resolving amber codon readthrough issues when using 7-hydroxycoumarin ethylglycine
Technical Support Center: Genetic Code Expansion
Topic: Resolving Amber Codon Readthrough Issues with L-(7-Hydroxycoumarin-4-yl)ethylglycine (7-HC)
Welcome to the technical support center for non-canonical amino acid (ncAA) incorporation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing amber codon suppression to site-specifically incorporate the fluorescent amino acid L-(7-Hydroxycoumarin-4-yl)ethylglycine (7-HC). Here, we provide in-depth troubleshooting guides and FAQs to address common challenges and help you optimize your experiments for maximal efficiency and fidelity.
Part 1: Understanding the Core Mechanism
The site-specific incorporation of 7-HC into a protein of interest is achieved by repurposing the UAG (amber) stop codon. This process relies on an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1][2] This engineered pair functions independently of the host cell's endogenous synthetases and tRNAs.
The process unfolds as follows:
-
Component Delivery : Plasmids encoding the orthogonal aaRS and tRNA are introduced into the expression host (e.g., E. coli). The target protein's gene is mutated to include a UAG codon at the desired incorporation site.
-
ncAA Supplementation : The fluorescent amino acid, 7-HC, is added to the growth media and imported by the cell.[3]
-
Orthogonal System Activation : The cell expresses the orthogonal aaRS and tRNA.
-
tRNA Charging : The orthogonal aaRS specifically recognizes and attaches (charges) 7-HC onto its cognate tRNA. This is a critical step; the synthetase must not recognize any of the 20 canonical amino acids.[4]
-
Ribosomal Translation : During translation of the target mRNA, the ribosome pauses at the UAG codon.
-
Competitive Binding : At the ribosomal A-site, the 7-HC-charged tRNA competes with the cell's native release factor 1 (RF1), which normally binds to UAG codons to terminate translation.[5][6][7]
-
Successful Incorporation : If the 7-HC-charged tRNA successfully binds to the UAG codon, the ribosome incorporates the fluorescent amino acid into the growing polypeptide chain, and translation continues to the next natural stop codon (UAA or UGA).
-
Termination : If RF1 binds first, translation is terminated, resulting in a truncated, non-fluorescent protein product.
Workflow for Successful 7-HC Incorporation
The following diagram illustrates the key steps and components involved in a successful amber codon suppression experiment.
Caption: Workflow of 7-HC incorporation via amber codon suppression.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during 7-HC incorporation experiments.
Q1: I'm seeing very low or no fluorescence in my protein sample. What's the problem?
This is the most frequent issue and can stem from several sources, ranging from poor incorporation efficiency to problems with the fluorophore itself. A systematic approach is required to pinpoint the cause.
Initial Diagnostic Steps:
-
Confirm Protein Expression : Run an SDS-PAGE gel followed by a Western blot targeting a C-terminal tag (e.g., His-tag) on your protein of interest.
-
If you see a band at the expected full-length size : This is good news. It means incorporation is occurring. The problem is likely with the fluorophore's environment or detection settings.
-
If you see a band only at a lower molecular weight : This indicates translation is terminating at the amber codon. This points to inefficient readthrough.
-
If you see no bands at all (or very faint ones) : This suggests a general problem with protein expression, which could be related to plasmid issues or cellular toxicity.
-
Sources
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. twistbioscience.com [twistbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Ribosome Kinetics and aa-tRNA Competition Determine Rate and Fidelity of Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Tool for the Job: A Comparative Guide to 7-hydroxycoumarin-4-yl ethylglycine and Dansylalanine for Protein FRET Studies
In the intricate world of protein dynamics, Förster Resonance Energy Transfer (FRET) stands out as a powerful spectroscopic ruler, allowing researchers to measure nanoscale distances and conformational changes in real-time.[1][2][3] The success of any FRET experiment hinges on the careful selection of a donor-acceptor fluorophore pair.[4][5] This guide provides an in-depth comparison of two fluorescent non-canonical amino acids (fNCAAs), 7-hydroxycoumarin-4-yl ethylglycine (Hco-Gly) and Dansylalanine (Dan-Ala), for their application in protein FRET studies. By leveraging the precision of genetic code expansion, these fNCAAs can be incorporated at specific sites within a protein, offering unparalleled control over labeling stoichiometry and location.
This document will delve into the photophysical properties of each fluorophore, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal probe for their specific biological questions.
The Principle of FRET: A Nanoscale Ruler
FRET is a non-radiative energy transfer mechanism between two fluorophores, a "donor" and an "acceptor".[3][6] When the donor is excited, it can transfer its energy to a nearby acceptor if certain conditions are met: the donor's emission spectrum must overlap with the acceptor's excitation spectrum, and the two fluorophores must be in close proximity (typically 1-10 nm).[1][4] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET extremely sensitive to small changes in distance.[3] This relationship allows FRET to be used to study protein conformational changes, protein-protein interactions, and ligand binding events.[1][7]
Caption: The FRET mechanism, illustrating energy transfer from an excited donor to an acceptor.
Meet the Probes: Hco-Gly and Dan-Ala
7-hydroxycoumarin-4-yl ethylglycine (Hco-Gly): This fNCAA incorporates the 7-hydroxycoumarin fluorophore, a versatile and widely used scaffold in the design of fluorescent probes.[8][9][10][11] Coumarin derivatives are known for their environmental sensitivity, particularly to pH and solvent polarity, which can provide additional layers of information in biological experiments.[8][10][12] The ability to genetically encode Hco-Gly allows for its precise placement within a protein structure, making it a powerful tool for FRET studies.[13][14][15]
Dansylalanine (Dan-Ala): This fNCAA contains the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. The dansyl fluorophore is renowned for its sensitivity to the local environment; its emission maximum shifts significantly to shorter wavelengths (blue shift) as the polarity of its environment decreases (i.e., it moves into a more hydrophobic pocket).[16] This property has been extensively used to probe protein unfolding and conformational changes.[16] Like Hco-Gly, Dan-Ala can be site-specifically incorporated into proteins using amber codon suppression.[16]
Head-to-Head: Photophysical Properties
The selection of a FRET pair is critically dependent on their photophysical properties. A well-matched pair will have a donor with a high quantum yield, an acceptor with a high molar extinction coefficient, and significant spectral overlap between the donor's emission and the acceptor's absorption.[5]
| Property | 7-hydroxycoumarin-4-yl ethylglycine (Hco-Gly) | Dansylalanine (Dan-Ala) | Significance for FRET |
| Excitation Max (λex) | ~360-400 nm (pH dependent)[12][17] | ~340 nm[16] | Determines the required excitation wavelength. |
| Emission Max (λem) | ~450-470 nm (blue to green, pH dependent)[12][17] | ~470-570 nm (environment dependent)[16] | Donor emission should overlap with acceptor excitation. |
| Molar Extinction Coefficient (ε) | ~15,000 - 25,000 M⁻¹cm⁻¹ (pH dependent) | ~4,300 M⁻¹cm⁻¹ at 340 nm[18] | Higher values lead to more efficient light absorption. |
| Quantum Yield (ΦD) | Moderate to high, but can be pH sensitive. | Highly variable (0.01-0.35), dependent on environment.[18] | Higher values result in a brighter donor signal. |
| Fluorescence Lifetime (τ) | ~1-4 ns | Variable, typically a few nanoseconds. | Essential for FRET measurements via FLIM.[6] |
| Stokes Shift | Relatively large[8][10] | Large | A larger shift minimizes spectral crosstalk. |
| Environmental Sensitivity | Sensitive to pH and solvent polarity.[8][10][12] | Highly sensitive to solvent polarity.[16] | Can provide additional data on local environment changes. |
| Potential FRET Acceptors | Fluorescent proteins (GFP, YFP), Alexa Fluor dyes (e.g., Alexa488)[14], other organic dyes. | Tryptophan (as a donor to Dansyl), Rhodamine derivatives[19][20], Dabcyl.[21] | The choice of acceptor is crucial for efficient FRET. |
Experimental Workflow: From Gene to FRET Data
The site-specific incorporation of Hco-Gly or Dan-Ala into a target protein is achieved through amber codon suppression technology.[16] This involves co-expressing the protein of interest (containing a TAG amber stop codon at the desired labeling site) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the fNCAA.
Caption: Experimental workflow for a FRET study using fluorescent non-canonical amino acids.
Protocol 1: Site-Specific Incorporation of fNCAAs
Causality: This protocol leverages the cell's translational machinery, hijacking it to insert a synthetic amino acid at a genetically defined position. The orthogonality of the synthetase/tRNA pair is crucial to ensure that the fNCAA is not incorporated at other codons and that natural amino acids are not misincorporated at the amber codon.
-
Vector Construction:
-
Introduce a TAG amber stop codon at the desired labeling site in the gene of interest using site-directed mutagenesis.
-
Clone the mutated gene into a suitable expression vector.
-
Obtain or construct a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for either Hco-Gly or Dan-Ala.
-
-
Protein Expression:
-
Co-transform host cells (e.g., E. coli or mammalian cells) with both the plasmid containing the gene of interest and the plasmid for the orthogonal pair.
-
Culture the cells in a suitable growth medium.
-
Supplement the medium with the desired fNCAA (Hco-Gly or Dan-Ala) to a final concentration typically in the range of 1-10 mM.
-
Induce protein expression according to the specific expression system being used.
-
-
Protein Purification:
-
Harvest the cells and lyse them to release the cellular contents.
-
Purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Confirm the successful incorporation of the fNCAA using mass spectrometry.
-
Protocol 2: FRET Measurement by Sensitized Emission
Causality: This method quantifies FRET by measuring the fluorescence emitted by the acceptor upon excitation of the donor. This "sensitized emission" is a direct consequence of the energy transfer process. Accurate quantification requires correcting for spectral bleed-through (direct excitation of the acceptor at the donor's excitation wavelength and the tail of the donor's emission spilling into the acceptor's detection channel).
-
Sample Preparation:
-
Prepare three samples in a suitable buffer:
-
Donor-only labeled protein.
-
Acceptor-only labeled protein.
-
Donor-Acceptor (FRET) labeled protein.
-
-
Measure the absorbance of each sample to determine protein and fluorophore concentrations.
-
-
Spectra Acquisition:
-
Using a spectrofluorometer, acquire the emission spectrum of the Donor-only sample by exciting at the donor's excitation wavelength (λex,D).
-
Acquire the emission spectrum of the Acceptor-only sample by exciting at λex,D. This measures the direct excitation of the acceptor.
-
Acquire the emission spectrum of the FRET sample by exciting at λex,D.
-
-
Data Analysis:
-
Correct the FRET sample's emission spectrum for donor bleed-through and direct acceptor excitation.
-
Calculate the FRET efficiency (E) using the ratio of the corrected acceptor emission to the donor emission. Various established formulas can be used for this calculation, often requiring quantum yields and extinction coefficients of the donor and acceptor.
-
Comparative Analysis: Which Probe to Choose?
The choice between Hco-Gly and Dan-Ala depends heavily on the specific research question and the protein system under investigation.
Choose 7-hydroxycoumarin-4-yl ethylglycine (Hco-Gly) when:
-
High Brightness is a Priority: Coumarin derivatives generally offer good quantum yields and extinction coefficients, making them suitable for systems with low protein expression or when a strong signal is needed.
-
A Well-Defined Donor is Required: While pH-sensitive, the spectral properties of coumarin are often more predictable than the highly environment-dependent dansyl group. This can simplify data interpretation.
-
Pairing with Common Acceptors: Hco-Gly's emission spectrum is well-suited for pairing with commonly used acceptors like green fluorescent proteins (GFPs) or Alexa Fluor 488.[14]
Choose Dansylalanine (Dan-Ala) when:
-
Probing Environmental Changes is Key: The primary strength of Dan-Ala is its pronounced solvatochromism.[16] If the study aims to detect a protein conformational change that moves the probe into or out of a hydrophobic pocket, Dan-Ala is an excellent choice.
-
Utilizing Tryptophan as a FRET Partner: The dansyl group can serve as an acceptor for intrinsic tryptophan fluorescence, providing a "zero-labeling" donor option if the protein contains a suitably located tryptophan residue.[18]
-
Smaller Size is Advantageous: The dansyl group is relatively small, which can minimize potential perturbations to the protein's structure and function.[22]
Potential Drawbacks:
-
Hco-Gly: Its sensitivity to pH means that experiments must be conducted in well-buffered solutions, and changes in local pH could be a confounding factor.[12]
-
Dan-Ala: Its quantum yield is highly variable, which can complicate the quantification of FRET efficiency.[18] The low extinction coefficient also means it is a relatively dim fluorophore compared to others.[18]
Conclusion
Both 7-hydroxycoumarin-4-yl ethylglycine and Dansylalanine are powerful tools for investigating protein structure and dynamics through FRET. They offer the significant advantage of site-specific incorporation, eliminating the ambiguity of traditional labeling methods.
-
Hco-Gly is a robust, bright donor suitable for a wide range of FRET applications where distance measurement is the primary goal.
-
Dan-Ala excels as a dual-purpose probe, reporting not only on distance through FRET but also on the local environment through its solvatochromic properties.
The optimal choice requires a careful consideration of the protein system, the nature of the expected conformational change, and the specific experimental goals. By understanding the unique strengths and weaknesses of each probe, researchers can design more insightful and conclusive F-T studies.
References
- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis. (2013). PubMed.
- Synthesis of mixed-chain phosphatidylcholines including coumarin fluorophores for FRET-based kinetic studies of phospholipase A(2) enzymes. (2013). PubMed.
- Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. PMC.
- Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells. PMC.
- Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. (2025). MDPI.
- Förster resonance energy transfer (FRET)
- Förster resonance energy transfer and kinesin motor proteins. (2013). Chemical Society Reviews (RSC Publishing).
- Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. (2020). Chemical Society Reviews (RSC Publishing). doi:10.1039/C9CS00318E.
- Genetic Incorporation of Dansylalanine in Human Ferroportin to Probe the Alternating Access Mechanism of Iron Transport. (2023). MDPI.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI.
- Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. (2010). Beilstein Journal of Organic Chemistry.
- Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. (2025).
- Förster resonance energy transfer. Wikipedia.
- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine and extension of its utility in solid phase peptide synthesis.
- A dansyl-rhodamine ratiometric fluorescent probe for Hg2+ based on FRET mechanism. (2015). PubMed.
- Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. (2010). PMC.
- Synthesis, fluorescence and theoretical insights into a novel FRET-based dansyl-rhodamine sensor for the in vitro detection of toxic bioaccumul
- A Comparative Guide to F-Tryptophan-Dansylaziridine FRET and its Altern
- Short title: Fluorophore comparison for FRET Corresponding author. (2019). bioRxiv.
- Protein Design and Engineering Using the Fluorescent Non-canonical Amino Acid L-(7-hydroxycoumarin-4-yl)
- pH effects on the fluorescence of 7-hydroxycoumarin deriv
- Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. MDPI.
- Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. (2010). PubMed.
- A Guide to Fluorescent Protein FRET Pairs. PMC.
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Validation of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid as a Precision pH Sensor in Organelles
As a Senior Application Scientist, I frequently encounter researchers struggling with the limitations of traditional intracellular pH sensors. When investigating compact organelles or delicate membrane proteins, tagging a target with a 27 kDa fluorescent protein (like pHluorin) can severely disrupt native folding and vesicle trafficking. Conversely, small-molecule dyes (like BCECF) lack genetic specificity and are prone to leaking from the target compartment.
To bridge this gap, the unnatural amino acid (UAA) 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid —commonly referred to as L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HceG)—offers an elegant, field-proven solution. This guide objectively compares 7-HceG against standard alternatives and provides self-validating experimental workflows for its deployment.
Mechanistic Causality: The Photophysics of 7-HceG
The efficacy of 7-HceG as a pH sensor is rooted in the protonation dynamics of its 7-hydroxycoumarin side chain. At an acidic pH, the hydroxyl group remains protonated (phenol form), resulting in minimal absorbance and weak fluorescence. However, as the local environment becomes more alkaline and crosses the sensor's pKa of approximately 7.8, the hydroxyl group deprotonates to yield a phenolate anion[1].
This structural shift drastically alters the electronic delocalization of the coumarin ring system. The phenolate form exhibits a massive increase in optical activity, boasting an extinction coefficient of ~17,000 M⁻¹cm⁻¹ at 360 nm and a robust fluorescence quantum yield of 0.63[1]. By monitoring this pH-dependent fluorescence shift, researchers can achieve highly localized pH readouts without the steric burden of a full protein domain.
Fig 1: pH-dependent structural shift of 7-HceG altering its photophysical properties.
Comparative Performance Analysis
When selecting a pH sensor for organelle studies, researchers must balance size, pKa, and targeting specificity. Below is an objective comparison of 7-HceG against leading industry alternatives: Ratiometric pHluorin and BCECF.
Table 1: Performance Comparison of Organellar pH Sensors
| Sensor | Modality | pKa | Molecular Wt. | Targeting Specificity | Key Advantage | Primary Limitation |
| 7-HceG | Genetically Encoded UAA | ~7.8[1] | ~263 Da | Absolute (Atomic resolution) | Zero steric hindrance; ideal for small membrane proteins. | Requires specialized amber suppression machinery. |
| Ratiometric pHluorin | Fluorescent Protein | ~6.9[2] | ~27 kDa | High (Protein/Organelle level) | Easy to express; built-in ratiometric self-calibration[3]. | Bulky size can induce misfolding or alter trafficking. |
| BCECF | Small Molecule Dye | ~6.97[4] | ~520 Da | Low (Compartment level) | High sensitivity; no transfection required[5]. | Prone to leakage; lacks true genetic specificity. |
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the implementation of 7-HceG requires a two-phase workflow: site-specific genetic incorporation followed by an in situ calibration to validate the sensor's response within the native organellar environment.
Fig 2: Genetic incorporation of 7-HceG via orthogonal amber suppression machinery.
Protocol 1: Site-Specific Genetic Incorporation via Amber Suppression
To deploy 7-HceG, we utilize an orthogonal translation system. The causality here is critical: the host cell's native translation machinery must not recognize the UAA, ensuring 7-HceG is only incorporated at the user-defined site.
-
Plasmid Design : Engineer the target organellar protein gene to include an amber stop codon (TAG) at a solvent-exposed, non-catalytic residue.
-
Co-Transfection : Introduce the target plasmid alongside a reporter plasmid encoding an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair (e.g., an evolved Methanocaldococcus jannaschii TyrRS variant)[1].
-
UAA Supplementation : Culture the cells in media supplemented with 1–2 mM 7-HceG. The orthogonal aaRS specifically charges the orthogonal tRNA with 7-HceG, which then suppresses the TAG codon during ribosomal translation.
-
Wash and Chase : Prior to imaging, wash the cells thoroughly with a standard imaging buffer for 30 minutes to remove unincorporated 7-HceG, minimizing background fluorescence.
Protocol 2: Self-Validating In Situ Organelle pH Calibration
A common pitfall in intracellular pH imaging is relying on in vitro standard curves, which fail to account for the complex ionic environment and macromolecular crowding of the organelle lumen. To establish a trustworthy, self-validating system, you must generate an in situ calibration curve using ionophores.
-
Calibration Buffer Preparation : Prepare a series of buffers ranging from pH 5.5 to 8.5. Crucially, these buffers must contain high potassium (e.g., 135 mM KCl, 10 mM NaCl, 20 mM HEPES/MES) to mimic the intracellular cationic environment.
-
Ionophore Addition : Supplement the buffers with 10 µM Nigericin and 10 µM Monensin.
-
Causality Check: Nigericin acts as a K⁺/H⁺ exchanger, while Monensin acts as a Na⁺/H⁺ exchanger. Together, they rapidly collapse the proton gradients across both the plasma and organellar membranes, forcing the organellar pH to perfectly equilibrate with the external calibration buffer.
-
-
Equilibration and Imaging : Incubate the cells in each calibration buffer for 5–10 minutes. Excite the 7-HceG-labeled protein at 360 nm and record the emission at 450 nm.
-
Data Fitting : Plot the fluorescence intensity against the known buffer pH and fit the data to a standard Henderson-Hasselbalch equation to determine the precise in situ pKa and dynamic range of the sensor.
References
-
Title: A Genetically Encoded Fluorescent Amino Acid Source: Journal of the American Chemical Society / ACS Publications URL: [Link]
-
Title: Development and properties of genetically encoded pH sensors in plants Source: Frontiers in Plant Science / PMC URL: [Link]
-
Title: In Vivo Determination of Organellar pH Using a Universal Wavelength-Based Confocal Microscopy Approach Source: PLoS ONE URL: [Link]
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- 4. biotium.com [biotium.com]
- 5. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
The Superior Photostability of 7-Hydroxycoumarin (7-HC) Amino Acids: A Comparative Guide for Advanced Fluorescence Microscopy
Introduction: The Critical Role of Photostability in High-Fidelity Cellular Imaging
In the pursuit of unraveling complex biological processes, fluorescence microscopy stands as an indispensable tool, allowing researchers to visualize the intricate dance of molecules within living cells. The fidelity of these observations, however, is fundamentally limited by the photostability of the fluorescent probes employed. Photobleaching, the irreversible photodestruction of a fluorophore upon prolonged exposure to excitation light, is a persistent challenge that can curtail long-term imaging experiments and compromise quantitative data analysis.[1][2][3] While traditional fluorescent proteins (FPs) have been workhorses in the field, their inherent susceptibility to photobleaching has spurred the development of more robust alternatives.[1][2] This guide provides a comprehensive comparison of the photostability of a promising class of synthetic probes, 7-hydroxycoumarin (7-HC) amino acids, against conventional fluorescent proteins, offering researchers the data and protocols necessary to make informed decisions for their demanding imaging applications.
Unnatural amino acids (UAAs) offer a powerful solution to the limitations of traditional fluorescent tags.[4][][6] Their small size minimizes steric hindrance and potential disruption of protein function, a significant advantage over the much larger fluorescent proteins.[4][7][8] Furthermore, the ability to genetically encode these fluorescent amino acids allows for their site-specific incorporation directly into the protein of interest, providing a level of precision unattainable with conventional labeling methods.[4][] Among the various fluorescent UAAs, those based on the 7-hydroxycoumarin scaffold have emerged as particularly promising due to their bright fluorescence and, as we will demonstrate, their exceptional photostability.[7]
Head-to-Head Comparison: 7-HC Amino Acids vs. Traditional Fluorescent Proteins
To provide a clear and objective comparison, we have compiled key photophysical and photostability parameters for a representative 7-HC amino acid, L-(7-hydroxycoumarin-4-yl)ethylglycine, and several widely used fluorescent proteins.
| Property | 7-HC Amino Acid (L-(7-hydroxycoumarin-4-yl)ethylglycine) | Enhanced Green Fluorescent Protein (EGFP) | mCherry |
| Excitation Maximum (λex) | ~386 nm[9] | ~488 nm | ~587 nm |
| Emission Maximum (λem) | ~448 nm[9] | ~507 nm | ~610 nm |
| Molar Extinction Coefficient (ε) | ~36,700 M⁻¹cm⁻¹[9] | ~55,000 M⁻¹cm⁻¹ | ~72,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.25 - 0.32 (for some derivatives)[10] | ~0.60 | ~0.22 |
| Fluorescence Lifetime (τ) | ~4.2 ns[10] | 2.4 - 2.6 ns[11][12] | ~1.4 ns |
| Relative Photostability | High | Moderate[13] | Low |
Key Insights from the Data:
While fluorescent proteins like EGFP exhibit a higher quantum yield, the superior photostability of 7-HC amino acids makes them a more reliable choice for long-term imaging and experiments requiring high laser power, such as single-molecule localization microscopy (SMLM).[4][6] The longer fluorescence lifetime of 7-HC amino acids is also a significant advantage for fluorescence lifetime imaging microscopy (FLIM), a technique that can provide insights into the local environment of the fluorophore.[12][14]
Experimental Protocol: A Self-Validating System for Photostability Measurement
To ensure the trustworthiness of our comparison, we outline a detailed and self-validating protocol for measuring the photostability of fluorescent probes in live cells. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Workflow for Comparative Photostability Analysis
Caption: A stepwise workflow for the comparative analysis of fluorophore photostability in live cells.
Detailed Methodologies:
-
Cell Culture and Transfection:
-
Rationale: HeLa cells are a common and robust cell line suitable for transfection and imaging. Glass-bottom dishes are essential for high-resolution microscopy.
-
Protocol: Seed HeLa cells on 35 mm glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection. Transfect cells with plasmids encoding the fluorescent protein of interest fused to a non-localizing protein (e.g., cytosolic expression) or the machinery for unnatural amino acid incorporation, following the manufacturer's protocol for the chosen transfection reagent.
-
-
Time-Lapse Confocal Microscopy:
-
Rationale: A stable and well-characterized confocal microscope is crucial for reproducible photobleaching experiments.[15] Selecting cells with similar initial fluorescence intensity ensures a fair comparison. Continuous illumination with a constant laser power induces photobleaching in a controlled manner.
-
Protocol: 24-48 hours post-transfection, mount the dish on the stage of an inverted confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Identify cells expressing the fluorescent construct. For each fluorescent probe, select multiple regions of interest (ROIs) containing single cells with comparable initial fluorescence intensities. Acquire an initial image at low laser power. Then, switch to a higher, constant laser power and acquire a time-lapse series of images of the same ROI at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis and Quantification:
-
Rationale: Quantifying the decay of fluorescence intensity over time allows for a direct comparison of photostability. Normalizing the intensity to the initial value accounts for variations in expression levels between cells.
-
Protocol: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within each ROI for every time point in the series. Measure the background fluorescence from a region without cells and subtract this from the ROI measurements. Normalize the background-subtracted intensity of each time point to the intensity of the first time point (t=0). Plot the normalized intensity as a function of time. The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Mechanistic Insights: Why are 7-HC Amino Acids More Photostable?
The superior photostability of 7-HC amino acids can be attributed to their distinct chemical structure and photobleaching pathways compared to fluorescent proteins.
Factors Influencing Fluorophore Photostability
Caption: A simplified comparison of the factors influencing the photostability of 7-HC amino acids and fluorescent proteins.
7-Hydroxycoumarin Amino Acids: The rigid, fused ring structure of the 7-hydroxycoumarin core is inherently less susceptible to conformational changes that can lead to non-radiative decay pathways. While all fluorophores can undergo photobleaching, the photochemical reactions that lead to the destruction of the coumarin fluorophore are generally less efficient than those affecting the chromophores of fluorescent proteins. The photobleaching of coumarin dyes often involves reactions from the excited triplet state, but the rate of intersystem crossing to this state can be lower than in many fluorescent protein chromophores.[16][17]
Traditional Fluorescent Proteins: The chromophore of fluorescent proteins is formed autocatalytically from three amino acid residues within the protective β-barrel structure.[1][2] However, upon excitation, the chromophore can undergo intersystem crossing to a long-lived triplet state.[3][18] This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), which can chemically modify and destroy the chromophore, leading to irreversible photobleaching.[18] The specific amino acid environment surrounding the chromophore can also influence its photostability.[13]
Conclusion: Empowering Your Research with Enhanced Photostability
The choice of a fluorescent probe is a critical decision that can significantly impact the quality and scope of a research project. For applications that demand long-term imaging, high-intensity illumination, or quantitative analysis, the superior photostability of 7-hydroxycoumarin amino acids offers a clear advantage over traditional fluorescent proteins. By providing a smaller, less perturbative, and more photostable fluorescent label, 7-HC amino acids empower researchers to push the boundaries of fluorescence microscopy and gain deeper insights into the dynamic processes of life.
References
- Mamontova, A. V., et al. (2017). Struggle for photostability: Bleaching mechanisms of fluorescent proteins.
- Bogdanov, A. M., et al. (2017). Struggle for photostability: Bleaching mechanisms of fluorescent proteins.
- Almada, P., et al. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry, 9, 641355.
- A.T. Still, et al. (2026). Fluorescent and Photoreactive Unnatural Amino Acids for Protein Imaging. A.T. Still University.
- Bourgeois, D., & Adam, V. (2013). Structural Evidence for a Two-Regime Photobleaching Mechanism in a Reversibly Switchable Fluorescent Protein. Journal of the American Chemical Society, 135(39), 14788-14797.
- van den Heuvel, D. J., et al. (2014). Introduction to Fluorescent Proteins. The Leica Science Lab.
- Almada, P., et al. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy.
- BenchChem. (2025). A Head-to-Head Battle of the Blues: 7-Aminocoumarin vs. 7-Hydroxycoumarin for Live-Cell Imaging. BenchChem.
- Jo, H., et al. (2024).
- Jones, C. M., et al. (2021). Improved fluorescent amino acids for cellular imaging. Penn Today.
- Wang, L., et al. (2021). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC.
- College of Chemistry and Molecular Engineering. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Peking University.
- Goedhart, J., & Mastop, M. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
- Chatterjee, A., et al. (2013). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine and extension of its utility in solid phase peptide synthesis.
- Chiad, B. T., et al. (2013). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes.
- Chiad, B. T., et al. (2013). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. Digital Repository.
- Chiad, B. T., et al. (2014). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. University of Baghdad Digital Repository.
- de Witte, M. A., et al. (2020).
- Uddin, M. J., et al. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Journal of Fluorescence, 28(1), 337-347.
- Liu, J., et al. (2013). Coumarin- and Rhodamine-Fused Deep Red Fluorescent Dyes: Synthesis, Photophysical Properties, and Bioimaging in Vitro. The Journal of Organic Chemistry, 78(12), 6143-6151.
- Kölper, S., et al. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 68.
- Ganesan, S., et al. (2018). Super-multiplexed fluorescence microscopy via photostability contrast. Optics Express, 26(6), 7546-7562.
- Pletnev, S., et al. (2015). Influence of the First Chromophore-Forming Residue on Photobleaching and Oxidative Photoconversion of EGFP and EYFP. PMC.
- Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. PMC.
- Mills, J. H., et al. (2021). Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid. bioRxiv.
- Pang, X., et al. (2013). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. PMC.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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- Li, X., et al. (2014). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives. RSC Advances, 4(90), 49232-49238.
- Patri, J. D. (2025). Protein Design and Engineering Using the Fluorescent Non-canonical Amino Acid L-(7-hydroxycoumarin-4-yl)ethylglycine. Cloudfront.net.
- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327.
- Moore, L. L., et al. (2018). Peak emission wavelength and fluorescence lifetime are coupled in far-red, GFP-like fluorescent proteins. PMC.
- Jones, C. M., et al. (2021). Genetic Encoding of a Highly Photostable, Long Lifetime Fluorescent Amino Acid for Imaging in Mammalian Cells. bioRxiv.
- Knight, A. W., & Billinton, N. (2001). Distinguishing GFP from cellular autofluorescence. BioPhotonics.
- Suhling, K., et al. (2005).
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A Senior Application Scientist's Guide to Genetically Encoded Fluorescent Amino Acids: Benchmarking 7-Hydroxycoumarin Ethylglycine
Introduction: Beyond Fluorescent Proteins
For decades, researchers have relied on genetically encoded fluorescent proteins (FPs) like GFP to illuminate the inner workings of the cell.[1][2] While transformative, FPs are not without limitations. Their considerable size (typically ~27 kDa) can perturb the structure and function of the host protein, and their fusion is generally restricted to the N- or C-terminus.[3][4]
Genetically encoded fluorescent amino acids (GEFAAs) offer a paradigm shift. These small, fluorescent moieties can be incorporated site-specifically into a protein's structure in response to a nonsense codon (typically the amber stop codon, TAG), using an engineered, orthogonal tRNA/aminoacyl-tRNA synthetase pair.[3][5] This technique provides unparalleled precision, allowing researchers to place a minimally perturbing fluorescent probe virtually anywhere in a protein of interest.[6][7]
This guide provides an in-depth comparison of a particularly versatile GEFAA, L-(7-hydroxycoumarin-4-yl) ethylglycine (7-HC) , against other prominent fluorescent amino acids. We will delve into their photophysical properties, discuss the rationale behind experimental choices for their characterization, and provide actionable protocols for their use.
The Contenders: A Curated Selection of GEFAAs
To provide a comprehensive benchmark, we are comparing 7-HC against three other widely-used or notable non-canonical amino acids, each representing a distinct class of functionality:
-
7-Hydroxycoumarin ethylglycine (7-HC): A bright, environmentally sensitive fluorophore known for its high quantum yield and sensitivity to pH and local polarity.[3][8] This makes it an excellent probe for conformational changes and protein-protein interactions.[3][9]
-
Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid): A widely used, environmentally sensitive probe derived from Prodan.[7][10] Its fluorescence emission is sensitive to solvent polarity, making it a powerful tool for tracking conformational changes in proteins, particularly ion channels.[4][11]
-
Acd (3-aminocoumarin-7-yl)-L-alanine): A highly photostable, long-lifetime fluorescent amino acid. While less sensitive to its environment than Anap, its photostability and high quantum yield in aqueous environments make it superior for long-duration imaging and time-resolved fluorescence resonance energy transfer (FRET) experiments.[12][13]
-
p-Acetyl-L-phenylalanine (pAcF): This amino acid is not intrinsically fluorescent. Instead, it serves as a bioorthogonal chemical handle.[14] The ketone group allows for highly specific, covalent labeling with fluorescent dyes via oxime or hydrazone ligation, offering a different path to protein fluorescence.[15] It is included here as a benchmark for an alternative, non-intrinsic fluorescence strategy.
Quantitative Photophysical Comparison
The utility of a GEFAA is defined by its photophysical characteristics. The table below summarizes the key performance metrics for our selected amino acids.
| Property | 7-Hydroxycoumarin ethylglycine (7-HC) | Anap | Acd | p-Acetyl-L-phenylalanine (pAcF) |
| Excitation Max (λex) | ~360 nm[3] | ~360 nm (in water)[7] | ~385 nm[12] | N/A (non-fluorescent) |
| Emission Max (λem) | ~450 nm (pH 7.4)[3] | ~490 nm (in water)[7] | ~470 nm[12] | N/A (non-fluorescent) |
| Extinction Coefficient (ε) | 17,000 M⁻¹cm⁻¹[3] | 17,500 M⁻¹cm⁻¹[7] | 7,300 M⁻¹cm⁻¹[12] | N/A (non-fluorescent) |
| Quantum Yield (Φ) | 0.63 (phenolate form)[3] | 0.48 (in EtOH)[7], ~0.3 (aqueous)[12] | 0.8 (aqueous)[12] | N/A (non-fluorescent) |
| Brightness (ε × Φ) | ~10,710 | ~5,250 (aqueous) | ~5,840 (aqueous) | N/A (non-fluorescent) |
| Key Feature | High brightness; pH & polarity sensitive[3][8] | Highly sensitive to local environment[7][10] | High photostability & long lifetime[12][13] | Bioorthogonal handle for labeling[14][15] |
Brightness is a calculated metric to estimate practical fluorescence intensity. Higher is better.
From this data, 7-HC emerges as a particularly bright probe, making it well-suited for applications where a strong signal is paramount. Its environmental sensitivity is a key advantage for studying dynamic processes.[3] Acd, while slightly less bright in a simple aqueous environment, offers superior photostability, a critical factor for experiments involving long or intense illumination.[12] Anap remains a valuable tool due to its pronounced solvatochromic shift, which can provide more nuanced information about the local environment.[7]
Experimental Workflows & Methodologies
Achieving reliable and reproducible results with GEFAAs requires robust experimental design. Here, we outline the core workflows and the scientific rationale behind them.
Genetic Incorporation of Fluorescent Amino Acids
The foundation of using GEFAAs is their site-specific incorporation into a target protein. This is achieved via amber stop codon suppression.
Workflow: Genetic Incorporation via Amber Suppression
Caption: Workflow for site-specific GEFAA incorporation.
Protocol: Protein Expression with 7-HC
-
Expertise & Rationale: This protocol relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair. Orthogonal means this pair functions independently of the host cell's own synthetases and tRNAs, ensuring that the GEFAA is exclusively incorporated at the designated amber (TAG) stop codon and not elsewhere.[3] This fidelity is paramount for interpreting fluorescence signals from a specific site.
-
Vector Preparation: Co-transform E. coli cells (e.g., DH10B strain) with two plasmids:
-
A plasmid containing the gene for your protein of interest, engineered to have a TAG codon at the desired incorporation site.
-
A plasmid encoding the orthogonal M. jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNA pair engineered for 7-HC.[3]
-
-
Cell Culture: Grow the transformed cells in minimal media or a rich medium like 2YT.
-
Causality: Minimal media can sometimes result in higher incorporation fidelity by reducing the pool of competing natural amino acids, though protein yields may be lower.[3]
-
-
Induction and GEFAA Addition: When the cell culture reaches an appropriate optical density (e.g., OD600 of 0.6-0.8), induce protein expression (e.g., with IPTG). Simultaneously, supplement the media with 1 mM of L-(7-hydroxycoumarin-4-yl) ethylglycine (7-HC).[3]
-
Expression: Allow the protein to express for a set period (e.g., 4-12 hours) at a reduced temperature (e.g., 20-30°C) to improve protein folding and solubility.
-
Harvest and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if using a His-tag).
-
Verification (Self-Validating Step): Analyze the purified protein via ESI-mass spectrometry. The observed mass should match the calculated mass of the protein with 7-HC incorporated.[3] This step is crucial to confirm successful and specific incorporation. A negative control experiment run without adding 7-HC should show no full-length protein expression, confirming the dependence on the GEFAA.[3]
Characterization of Photophysical Properties
Once the protein is purified, its fluorescence must be accurately characterized.
Workflow: Photophysical Characterization
Caption: Workflow for characterizing GEFAA photophysics.
Protocol: Measuring Quantum Yield (Φ)
-
Expertise & Rationale: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a fundamental measure of a fluorophore's efficiency. The most common and reliable method is the relative method, which compares the fluorescence of the unknown sample to a well-characterized fluorescence standard with a known quantum yield. The choice of standard is critical; its absorption and emission spectra should overlap significantly with the sample to minimize instrument-based errors.
-
Standard Selection: Choose a suitable quantum yield standard. For 7-HC, which excites in the UV/violet range, quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) is a common choice.
-
Absorbance Measurement:
-
Prepare a series of dilute solutions of both the 7-HC-labeled protein and the quinine sulfate standard in their respective buffers.
-
Measure the absorbance of each solution at the excitation wavelength (e.g., 360 nm). Adjust concentrations so that the absorbance values are low (< 0.1) to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the 7-HC protein and the standard. The plots should be linear.
-
The quantum yield (Φ_x) of the 7-HC protein is calculated using the following equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients of the lines from the intensity vs. absorbance plots.
-
n_x and n_std are the refractive indices of the sample and standard solutions, respectively (for aqueous solutions, this ratio is often assumed to be ~1).
-
-
Conclusion and Future Outlook
L-(7-hydroxycoumarin-4-yl) ethylglycine (7-HC) stands out as a premier genetically encodable fluorescent probe, offering exceptional brightness and valuable sensitivity to its local environment.[3] Its performance, particularly its high quantum yield, makes it a superior choice for a wide range of applications, from monitoring protein conformational changes to studying protein-protein interactions in real-time.[3][8]
While alternatives like Anap offer nuanced environmental sensitivity and Acd provides superior photostability for long-term imaging[7][12], 7-HC provides a robust and bright signal that is broadly applicable. The ability to place this small, powerful fluorophore at virtually any site within a protein provides a level of precision that larger fluorescent protein tags cannot match. As synthetic and molecular biology techniques continue to advance, the utility and accessibility of 7-HC and other GEFAAs will undoubtedly grow, opening new windows into the complex molecular dynamics of life.
References
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Wang, J., Xie, J., & Schultz, P. G. (2006). A Genetically Encoded Fluorescent Amino Acid. Journal of the American Chemical Society, 128(27), 8738–8739. [Link]
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Zhang, Z., & Zhang, W. (2017). Expanding the chemistry of fluorescent protein biosensors through genetic incorporation of unnatural amino acids. Faculty Publications -- Chemistry Department. [Link]
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Coin, I., et al. (2013). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis. MedChemComm, 4(4), 713-717. [Link]
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ResearchGate. (n.d.). Fluorescence properties of L-Anap a, Emission spectra of free L-Anap in...[Link]
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Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society, 135(1), 415-424. [Link]
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Lang, K., & Chin, J. W. (2014). Genetically Encoded Optochemical Probes for Simultaneous Fluorescence Reporting and Light Activation of Protein Function with Two-Photon Excitation. Journal of the American Chemical Society, 136(44), 15492-15495. [Link]
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Dai, G., et al. (2024). Real-Time Visualization of Protein Microenvironment Changes with High Spatial Resolution in Live Cells via Site-Specific Incorporation of Rotor-Based Fluorescent Noncanonical Amino Acids. bioRxiv. [Link]
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Wang, J., Xie, J., & Schultz, P. G. (2006). A genetically encoded fluorescent amino acid. Journal of the American Chemical Society, 128(27), 8738-8739. [Link]
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Müller, T. J. J., et al. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 69. [Link]
-
ResearchGate. (n.d.). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine and extension of its utility in solid phase peptide synthesis | Request PDF. [Link]
-
Müller, T. J. J., et al. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 69. [Link]
-
Gordon, S. E. (2021). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. Methods in Enzymology, 654, 399-420. [Link]
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Gordon, S. E., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife, 10, e71258. [Link]
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Müller, T. J. J., et al. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 69. [Link]
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Lambert, T. J. (2017). Genetically encoded fluorescent tags. Molecular Biology of the Cell, 28(21), 2795-2797. [Link]
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Mehta, S., & Zhang, J. (2018). Genetically Encoded Fluorescent Biosensors Illuminate the Spatiotemporal Regulation of Signaling Networks. Chemical Reviews, 118(24), 11803-11850. [Link]
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Summerer, D., et al. (2006). A genetically encoded fluorescent amino acid. Proceedings of the National Academy of Sciences, 103(26), 9785-9789. [Link]
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Lee, H. S., et al. (2017). Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells. Chemical Science, 8(3), 1943-1948. [Link]
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SiChem GmbH. (n.d.). 4-Acetyl-L-phenylalanine HCl | pAcF | CAS 20299-31-4. [Link]
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Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Journal of the American Chemical Society, 133(49), 19803-19813. [Link]
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evaluating the impact of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid on protein folding
Evaluating the Impact of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid on Protein Folding: A Comparative Guide
Executive Summary
Understanding protein folding dynamics requires probes that report on local conformational changes without disrupting the native architecture. 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid—commonly referred to as L-(7-hydroxycoumarin-4-yl)ethylglycine, 7-HCAA, or CouA—is a fluorescent non-canonical amino acid (fNCAA)[1]. By leveraging orthogonal translation systems, researchers can genetically encode CouA at specific sites to act as a highly sensitive environmental sensor or a Förster Resonance Energy Transfer (FRET) donor[2]. This guide objectively evaluates the structural impact of CouA on protein folding and compares its performance against traditional labeling alternatives.
Structural Impact: Does CouA Perturb the Native Fold?
A primary concern in protein labeling is the steric and electrostatic perturbation introduced by the fluorophore. Traditional fluorescent proteins like GFP (~27 kDa) are larger than many target proteins, severely restricting their placement to the N- or C-termini to avoid catastrophic misfolding[1].
In contrast, CouA has a molecular weight of ~263 Da. Its small size allows for internal, site-specific incorporation within alpha-helices or beta-sheets with minimal structural distortion[1]. Crystallographic studies of a humanized 5c8 antibody Fab fragment containing CouA demonstrated that the fNCAA integrates seamlessly into the local protein environment[3]. The crystal structure revealed that while the 7-hydroxycoumarin side chain interacts with surrounding residues, it does not alter the global fold, and these local interactions are dynamically disrupted upon antigen binding, providing a reliable readout of conformational shifts[3]. Furthermore, kinetic studies on T7 DNA polymerase labeled with CouA confirmed that the enzyme's polymerization kinetics and replication fidelity remained largely unaffected compared to the wild-type enzyme[4].
Comparative Performance Analysis
When evaluating probes for protein folding, CouA offers a unique balance of site-specificity, minimal perturbation, and photophysical utility.
| Fluorophore / Probe | Molecular Weight (Da) | Excitation / Emission (nm) | Labeling Strategy | Perturbation Risk | Best Use Case |
| CouA (7-HCAA) | ~263 | ~360 / ~450 | Site-specific (Amber Suppression) | Low | Local folding dynamics, FRET donor |
| GFP / YFP | ~27,000 | 488 / 507 | Genetic Fusion (N/C-terminus) | High | Cellular localization, global tracking |
| Tryptophan (Trp) | ~204 | 280 / 350 | Native (Multiple intrinsic sites) | None | Global unfolding, label-free assays |
| FITC | ~389 | 495 / 519 | Chemical Labeling (Lysine/Cysteine) | Moderate | In vitro binding, post-translational |
Photophysical Logic of CouA-Mediated FRET
CouA is highly sensitive to solvent polarity and pH (pKa ~7.8), making it an excellent standalone probe for local folding environments[1]. However, its most powerful application is as a FRET donor (often paired with YFP as an acceptor) to measure distance changes during folding[5].
Photophysical logic of CouA-mediated FRET during protein folding.
Experimental Methodology: Self-Validating Incorporation Protocol
To ensure the observed folding dynamics are strictly due to the target protein and not an artifact of random labeling, the incorporation of CouA must be tightly controlled via orthogonal amber suppression[4].
Phase 1: Genetic Encoding & Expression
-
Plasmid Construction: Mutate the target residue codon to the amber stop codon (TAG) using site-directed mutagenesis. Causality: Selecting a residue in a region known to undergo significant structural rearrangement maximizes the FRET distance change without disrupting the hydrophobic core.
-
Co-transformation: Co-transform the expression host (e.g., E. coli) with the target plasmid and a reporter plasmid encoding the orthogonal aminoacyl-tRNA synthetase (CouRS) and tRNA(CUA)[2].
-
CouA Supplementation: Grow cultures in media supplemented with 1–2 mM 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid. Causality: The orthogonal synthetase specifically charges the tRNA(CUA) with CouA, suppressing the TAG codon to yield the full-length labeled protein[4].
-
Self-Validating Control (Critical): Run a parallel expression without CouA supplementation. Causality: The absence of full-length protein in this control validates that the orthogonal system is not misincorporating endogenous natural amino acids (zero readthrough). If protein appears here, the site-specificity is compromised.
Phase 2: Purification and Validation 5. Purification: Isolate the protein using affinity chromatography (e.g., Ni-NTA) and Size Exclusion Chromatography (SEC) to ensure monomeric purity. 6. Mass Spectrometry: Perform intact mass analysis. Causality: This confirms the exact mass shift corresponding to CouA incorporation, ensuring high-fidelity labeling and the absence of truncated products[4].
Experimental workflow for site-specific CouA incorporation via amber suppression.
Phase 3: Equilibrium Folding Assay 7. Denaturation Titration: Prepare samples in varying concentrations of a chemical denaturant (e.g., Urea or Guanidine HCl). 8. Fluorescence Measurement: Excite the samples at 360 nm. Record emission spectra from 400 nm to 600 nm. Calculate the ratio of Acceptor Emission (~530 nm) to CouA Emission (~450 nm). Causality: The ratiometric FRET signal provides an internally calibrated measure of the folded fraction, rendering the data independent of total protein concentration and highly robust against pipetting errors[5].
Conclusion
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid represents a paradigm shift in evaluating protein folding. By combining the minimal structural perturbation of a small molecule with the absolute site-specificity of genetic encoding, CouA allows researchers to map conformational dynamics with unprecedented fidelity.
References
-
Title: Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication Source: Journal of Biological Chemistry (via PMC) URL:[Link]
-
Title: Engineering a periplasmic binding protein for amino acid sensors with improved binding properties Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Title: A new synthetic protocol for coumarin amino acid Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]
-
Title: Crystal Structure of the Fab fragment of humanized 5c8 antibody containing the fluorescent non-canonical amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine at pH 9.7 Source: RCSB Protein Data Bank URL: [Link]
-
Title: Genetically Encoded Optochemical Probes for Simultaneous Fluorescence Reporting and Light Activation of Protein Function with Two-Photon Excitation Source: Journal of the American Chemical Society (via PMC) URL:[Link]
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- 4. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Synthetic Strategies for 7-Hydroxycoumarin-4-yl Ethylglycine: L-Enantiomer vs. Racemic Routes
As a Senior Application Scientist in chemical biology and probe development, I frequently evaluate the trade-offs between synthetic scalability and stereochemical purity. The unnatural amino acid 7-hydroxycoumarin-4-yl ethylglycine (7-HC-ethylglycine) has become a cornerstone fluorophore for interrogating protein dynamics. It boasts a high quantum yield (0.63 in its phenolate form), a large Stokes shift, and exquisite sensitivity to local pH and solvent polarity[1].
However, the decision to synthesize the enantiopure L-isomer versus the racemic mixture (rac-7-HC-ethylglycine) fundamentally dictates both your synthetic workflow and downstream applications. This guide objectively deconstructs the two primary synthetic routes, exploring the mechanistic causality behind each protocol and providing validated, step-by-step methodologies.
Strategic Divergence: When to Choose Which Route?
The choice between racemic and enantioselective synthesis hinges entirely on your biological application:
-
Ribosomal Incorporation (In Vivo/In Vitro Translation): The translational machinery (specifically the orthogonal aminoacyl-tRNA synthetase and the ribosome itself) acts as a highly stringent chiral filter. It exclusively accepts the L-enantiomer from a racemic pool[2]. Therefore, if your goal is genetic incorporation via amber suppression (TAG codon), the highly scalable racemic synthesis is often sufficient and more cost-effective.
-
Solid-Phase Peptide Synthesis (SPPS): Chemical peptide synthesis lacks this biological chiral filtration. Using a racemic building block in SPPS will result in a complex mixture of diastereomeric peptides that are notoriously difficult to separate. For SPPS, synthesizing the pure L-enantiomer (and subsequently Fmoc-protecting it) is an absolute non-negotiable requirement[3].
Route A: The Racemic Approach (Glycine-Enolate Alkylation)
This route, optimized by Braun and colleagues, builds the amino acid moiety onto an intact coumarin precursor. It relies on phase-transfer or direct alkylation of a protected glycine Schiff base[2].
Mechanistic Rationale
The core logic here is convergent synthesis. By starting with commercially available (7-hydroxycoumarin-4-yl)acetic acid, the fluorophore is already intact. The critical challenge is preventing the acidic phenolic hydroxyl group of the coumarin from quenching the strong base (n-BuLi) required to generate the glycine enolate.
To solve this, the phenol is protected with a tert-butyldimethylsilyl (TBDMS) group. TBDMS is highly stable to the strongly basic alkylation conditions but is highly labile to acid. This allows for an elegant "global deprotection" step at the end, where a single treatment with hydrochloric acid simultaneously removes the TBDMS group, the diphenylmethylene Schiff base, and the tert-butyl ester[2].
Step-by-Step Protocol
-
Reduction: Treat (7-hydroxycoumarin-4-yl)acetic acid with Borane-dimethyl sulfide (BH₃·SMe₂) in THF (0 °C to room temperature) to yield the corresponding alcohol (59% yield)[2].
-
Phenol Protection: React the intermediate with TBDMS-Cl and NaH in THF to selectively protect the phenolic hydroxyl group[2].
-
Bromination (Appel Reaction): Convert the primary alcohol to a bromide using CBr₄ and PPh₃ in CH₂Cl₂ (0 °C to r.t., 79% yield). This creates a highly reactive electrophile[2].
-
Alkylation: Cool a solution of N-(diphenylmethylene)glycine tert-butyl ester in THF to -78 °C. Deprotonate with n-BuLi to form the enolate, then dropwise add the coumarinyl bromide. Allow to warm to room temperature (67% yield)[2].
-
Global Deprotection: Stir the alkylated product in 17% aqueous HCl for 24 hours at room temperature. Extract repeatedly with diethyl ether to remove cleaved protecting group byproducts. Lyophilize the aqueous phase to yield the crystalline hydrochloride salt of rac-7-HC-ethylglycine (60% yield)[2].
Route B: The Enantioselective Approach (Chiral Pool & von Pechmann)
First reported by Schultz and co-workers[1] and later optimized for scale[3], this route takes the opposite approach: it starts with an intact, enantiopure amino acid backbone and builds the coumarin ring onto the side chain.
Mechanistic Rationale
To ensure >98% enantiomeric excess (ee), this route utilizes the "chiral pool" by starting with N-α-Cbz-L-glutamic acid α-benzyl ester. The stereocenter is already established and protected. The side-chain carboxylic acid is converted to a β-keto ester, setting the stage for a von Pechmann condensation.
The von Pechmann condensation is a robust acid-catalyzed reaction between a phenol (resorcinol) and a β-keto ester to form a coumarin. The brilliance of this specific protocol lies in the use of methanesulfonic acid (MeSO₃H). Not only does it drive the condensation, but the harsh acidic environment simultaneously cleaves the Cbz and benzyl protecting groups. This transforms what would normally be a multi-step deprotection sequence into a single, highly efficient cascade reaction[1].
Step-by-Step Protocol
-
Activation: Dissolve N-α-Cbz-L-glutamic acid α-benzyl ester in anhydrous solvent and activate the γ-carboxylic acid with N,N'-Carbonyldiimidazole (CDI) at room temperature for 2 hours[1].
-
β-Keto Ester Formation: Introduce ethyl magnesium malonate to the activated mixture and stir overnight at room temperature to elongate the side chain, forming the β-keto ester intermediate[1].
-
von Pechmann Condensation & Deprotection: Isolate the intermediate and dissolve it in neat methanesulfonic acid. Add resorcinol (1.1 equivalents) and stir at room temperature for 2 hours.
-
Isolation: Pour the acidic mixture into ice water and adjust the pH to ~6.0 to precipitate the zwitterionic L-7-HC-ethylglycine . Filter and recrystallize to achieve enantiopure product[1]. (Note: For SPPS, this product is subsequently reacted with Fmoc-OSu[3]).
Quantitative Comparison of Synthetic Routes
The following table summarizes the operational metrics of both pathways to guide your process chemistry decisions.
| Metric | Route A: Racemic (Glycine Alkylation) | Route B: L-Enantiomer (Chiral Pool) |
| Target Product | rac-7-HC-ethylglycine | L-7-HC-ethylglycine |
| Starting Material | (7-hydroxycoumarin-4-yl)acetic acid | N-α-Cbz-L-glutamic acid α-benzyl ester |
| Total Steps | 5 | 3 |
| Overall Yield | ~11% - 19%[2] | ~35% - 45%[1] |
| Enantiomeric Excess (ee) | 0% (Racemic) | >98% (Enantiopure) |
| Key Reaction | Enolate Alkylation | von Pechmann Condensation |
| Best Use Case | Ribosomal Translation (Amber Suppression) | Solid-Phase Peptide Synthesis (SPPS) |
Synthetic Workflow Visualization
Figure 1: Comparison of the divergent synthetic workflows for racemic vs. enantiopure 7-HC-ethylglycine.
Conclusion
Both synthetic routes represent elegant solutions to different structural problems. The racemic route is highly modular; by swapping the starting coumarin derivative, one can easily generate a library of halogenated or shifted-emission fluorophores[2]. However, the L-enantiomer route via the von Pechmann condensation is arguably more atom-economical and operationally concise, leveraging a powerful cascade reaction to bypass tedious deprotection steps[1]. For laboratories engaged in both synthetic peptide chemistry and genetic code expansion, investing in the optimization of the L-enantiomer route provides the greatest cross-platform utility[3].
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A Senior Application Scientist's Guide to Validating Solvent Polarity Sensitivity of 7-Hydroxycoumarin in Lipid Bilayer Environments
Introduction: The Critical Role of Polarity in Membrane Dynamics
The lipid bilayer is not a mere static barrier but a dynamic environment where the interplay of polarity and hydration gradients governs fundamental cellular processes. Understanding the local polarity within different regions of the membrane is paramount for elucidating mechanisms of drug-membrane interactions, protein folding, and signal transduction. Fluorescent probes that exhibit sensitivity to their immediate microenvironment, known as solvatochromic probes, are invaluable tools for these investigations. Among these, 7-hydroxycoumarin (7-HC) has emerged as a promising candidate due to its distinct photophysical properties. This guide provides a comprehensive framework for validating the solvent polarity sensitivity of 7-HC in lipid bilayer environments, offering a comparative analysis with the well-established probe, Laurdan, and detailing the requisite experimental protocols.
The choice of a fluorescent probe is dictated by its ability to partition into the desired region of the lipid bilayer and report on local properties without significantly perturbing the membrane structure.[1] The fluorescence emission of solvatochromic dyes is highly sensitive to the polarity of their surroundings.[2][3] In a lipid bilayer, this translates to the ability to sense the degree of water penetration into the membrane, which is directly related to membrane fluidity and lipid packing.[4][5]
This guide will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore both steady-state and time-resolved fluorescence techniques, as the latter can provide more nuanced information about the molecular environment of the fluorophore.[6]
Comparative Analysis: 7-HC vs. Laurdan
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a widely used fluorescent probe for investigating membrane phase properties.[2][7] Its sensitivity to the polarity of its environment allows it to detect changes in membrane water content, which are quantified by the Generalized Polarization (GP) parameter.[2][7] While Laurdan has proven to be a robust tool, 7-HC and its derivatives offer several potential advantages.
| Feature | 7-Hydroxycoumarin (7-HC) | Laurdan |
| Solvatochromism | Exhibits a significant blue shift in emission spectra with decreasing solvent polarity. The free 7-hydroxy group can lead to complex fluorescence spectra in aqueous environments due to ground state equilibrium between the phenol and phenolate anion.[8] | Shows a pronounced red shift in its emission spectrum in more polar environments, attributed to dipolar relaxation of solvent molecules around the fluorescent naphthalene moiety.[2] |
| Location in Bilayer | The location can be modulated by derivatization. For instance, 4-heptadecyl-7-hydroxycoumarin is a probe for the head-group region.[1][9] | The lauroyl tail anchors the probe within the hydrophobic core, while the fluorescent naphthalene moiety resides at the glycerol backbone level of the phospholipids. |
| Quantum Yield | Generally high, though can be influenced by the solvent environment.[10][11] | Moderate to high, sensitive to the phase state of the lipid bilayer. |
| Excitation/Emission | Excitation typically around 320-360 nm; Emission from 400-500 nm, depending on polarity. | Excitation around 340-360 nm; Emission shows a significant shift from ~440 nm in the gel phase to ~490 nm in the liquid-crystalline phase.[5] |
| Advantages | Smaller size may lead to less membrane perturbation. The potential for derivatization allows for targeting specific membrane regions.[1] | Well-characterized and extensively used, with a large body of literature for comparison. The GP concept is a standardized method for quantifying membrane polarity.[7] |
| Limitations | The presence of multiple fluorescent species in aqueous environments can complicate data interpretation.[8] | Can be less sensitive to subtle changes in polarity compared to some other probes. |
Experimental Validation of 7-HC as a Polarity Sensor
A rigorous validation of 7-HC's solvent polarity sensitivity involves a multi-faceted approach, combining steady-state and time-resolved fluorescence spectroscopy.
Diagram: Experimental Workflow
Caption: Solvatochromic shift of 7-HC in different lipid phases.
Conclusion
Validating the solvent polarity sensitivity of 7-HC in lipid bilayers requires a systematic and multi-parametric approach. By combining steady-state and time-resolved fluorescence spectroscopy, researchers can gain a comprehensive understanding of the local polarity, hydration, and dynamics within different regions of the membrane. The experimental design and data interpretation should always be grounded in the fundamental principles of fluorescence and membrane biophysics. While 7-HC presents a valuable alternative to established probes like Laurdan, a thorough characterization of its photophysical behavior in well-defined model systems is essential for its confident application in more complex biological membranes.
References
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Šachl, R., Jurkiewicz, P., Coutinho, A., Prieto, M., & Hof, M. (2014). Time-Resolved Fluorescence in Lipid Bilayers: Selected Applications and Advantages over Steady State. Biophysical Journal, 107(12), 2751–2760. [Link]
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Brand, L. (n.d.). Fluorescence Probes in Studies of Proteins and Membranes. Grantome. Retrieved from [Link]
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Chattopadhyay, A. (2014). Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes. Biophysical Journal, 107(12), 2751-2760. [Link]
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ResearchGate. (n.d.). Variation of fluorescence anisotropy of 7-HC (panel A) and DPH... [Image]. Retrieved from [Link]
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Ma, Y., et al. (2013). 7-Ethyl-10-hydroxycamptothecin proliposomes with a novel preparation method: optimized formulation, characterization and in-vivo evaluation. Pharmaceutical Development and Technology, 18(2), 467-473. [Link]
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Pal, R., et al. (1985). Characterization of the Fluorophore 4-Heptadecyl-7-hydroxycoumarin: A Probe for the Head-Group Region of Lipid Bilayers and Biological Membranes. Biochemistry, 24(21), 5739-5746. [Link]
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ResearchGate. (n.d.). Excitation spectrum of 7-HF in EYPC liposome for varying emission... [Image]. Retrieved from [Link]
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King, M. A., et al. (2023). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Omega, 8(12), 11337–11347. [Link]
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Jurkiewicz, P., et al. (2021). What Does Time-Dependent Fluorescence Shift (TDFS) in Biomembranes (and Proteins) Report on? Frontiers in Cell and Developmental Biology, 9, 758368. [Link]
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Wolber, P. K., & Hudson, B. S. (1981). Fluorescence lifetime and time-resolved polarization anisotropy studies of acyl chain order and dynamics in lipid bilayers. Biochemistry, 20(10), 2800-2810. [Link]
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Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. [Link]
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Zuidam, N. J., & Barenholz, Y. (1997). Characterization of the fluorophore 4-heptadecyl-7-hydroxycoumarin: a probe for the head-group region of lipid bilayers and biological membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1329(2), 211-222. [Link]
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Gryczynski, I., et al. (2023). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. International Journal of Molecular Sciences, 24(21), 15598. [Link]
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Harris, F. M., et al. (2002). Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order. Biochemistry, 41(37), 11211-11221. [Link]
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Parasassi, T., et al. (1998). Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes. Journal of Fluorescence, 8(4), 365-373. [Link]
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Rurack, K. (2001). Steady-State and Time-Resolved Spectroscopy of Ion-Sensitive Fluorescent Probes. OPUS. Retrieved from [Link]
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Sanchez, S. A., et al. (2012). Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes. Biophysical Journal, 102(9), 2075-2084. [Link]
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Piston, D. W., & Ghiran, I. (1986). Analysis of the anisotropy decay of trans-parinaric acid in lipid bilayers. Biophysical Journal, 49(5), 1125-1135. [Link]
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Hansen, A. H., et al. (2018). Dissociation of Fluorescently Labeled Lipids from Liposomes in Biological Environments Challenges the Interpretation of Uptake Studies. Molecular Pharmaceutics, 15(11), 5241-5251. [Link]
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Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION 1. Liposomes Preparation. Retrieved from [Link]
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de Witte, L., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 11920-11933. [Link]
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ResearchGate. (n.d.). Use of Laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order. Retrieved from [Link]
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Knutson, J. R., Davenport, L., & Brand, L. (1986). Anisotropy Decay Associated Fluorescence Spectra and Analysis of Rotational Heterogeneity. 2. 1,6-Diphenyl-1,3,5-hexatriene in Lipid Bilayers. Biochemistry, 25(7), 1811-1816. [Link]
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Varezhnikov, A. S., et al. (2022). Alkyl esters of 7-hydroxycoumarin-3-carboxylic acid as potent tissue-specific uncouplers of oxidative phosphorylation: Involvement of ATP/ADP translocase in mitochondrial uncoupling. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1863(10), 148895. [Link]
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Piston, D. W., & Ghiran, I. (1986). Critical density fluctuations in lipid bilayers detected by fluorescence lifetime heterogeneity. Biophysical Journal, 49(5), 1111-1124. [Link]
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Jana, P., et al. (2020). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry, 18(29), 5608-5615. [Link]
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Semer, B. (n.d.). Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes. Semantic Scholar. Retrieved from [Link]
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de Witte, L., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 11920-11933. [Link]
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Comprehensive Operational and Disposal Protocol for (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
Executive Summary
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid (CAS: 905442-42-4) is a highly specialized, fluorescent non-canonical amino acid widely utilized in drug development for bioorthogonal tagging, peptide synthesis, and protease structure-function analyses[1]. While its 7-hydroxycoumarin moiety provides exceptional utility as a fluorescent probe, it also introduces specific toxicological and environmental risks. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step framework for the safe handling, operational integration, and environmentally compliant disposal of this compound.
Chemical Profiling & Hazard Assessment
Understanding the structural causality behind a chemical's hazards is the first step in laboratory safety. The dual nature of this molecule—an amino acid backbone attached to a bulky, hydrophobic coumarin fluorophore—dictates both its solubility profile and its toxicity. Coumarin derivatives are known to be harmful if swallowed, act as skin/eye irritants, and pose significant toxicity risks to aquatic ecosystems[2][3]. Furthermore, fine organic powders of this class can form explosive dust-air mixtures if improperly handled[4].
Quantitative Hazard Summary
| Property / Hazard | Specification | Operational Implication |
| CAS Number | 905442-42-4 | Unique identifier for waste manifesting. |
| Molecular Formula | C₁₃H₁₃NO₅ | High carbon content dictates incineration for disposal. |
| Molecular Weight | 263.25 g/mol | Required for precise molarity calculations in assays. |
| H302 | Harmful if swallowed | Mandates strict prohibition of food/drink in the work area. |
| H315 / H319 | Causes skin/eye irritation | Requires nitrile gloves, lab coat, and chemical safety goggles. |
| Environmental | Aquatic Toxicity | Strictly prohibits drain disposal , even for dilute aqueous buffers. |
Operational Workflow & Handling Protocol
To ensure both personnel safety and experimental integrity, the handling of this non-canonical amino acid must follow a strict, self-validating workflow. Because the coumarin moiety is highly hydrophobic, initial solubilization requires an aprotic organic solvent before introduction into aqueous biological assays.
Operational workflow for handling fluorescent non-canonical amino acids.
Step-by-Step Handling Methodology
-
Preparation & PPE: Don a fully buttoned lab coat, nitrile gloves, and safety goggles. Ensure the chemical fume hood has a verified face velocity of 80-120 FPM.
-
Static-Free Weighing: Use an anti-static gun (Zerostat) on the weighing boat and spatula. Causality: Coumarin powders can generate static charge, leading to aerosolization and inhalation risks, as well as inaccurate assay concentrations[4].
-
Self-Validation: Observe the powder; if it clings aggressively to the spatula, recalibrate the anti-static tool before proceeding.
-
-
Primary Solubilization: Dissolve the weighed powder in a high-purity aprotic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (typically 10-100 mM).
-
Self-Validation: Illuminate the sealed vial with a handheld 365 nm UV lamp. A uniform, brilliant blue fluorescence without visible floating particulates confirms complete dissolution.
-
-
Aqueous Dilution: Slowly add the DMSO stock to your aqueous assay buffer under gentle vortexing to prevent localized precipitation of the hydrophobic coumarin core.
Spill Response & Decontamination Strategy
In the event of a spill, immediate containment is required to prevent environmental release and cross-contamination of biological assays.
Minor Spill Protocol (< 50 mL or < 5 g)
-
Solid Spills: Do not dry sweep. Causality: Dry sweeping generates airborne dust that can be inhaled or form explosive mixtures[4]. Gently cover the powder with paper towels moistened with methanol or ethanol (alcohols readily dissolve coumarin derivatives).
-
Liquid Spills: Apply a chemically inert absorbent pad over the spill.
-
Decontamination: Scrub the affected surface with 70% ethanol, followed by a distilled water wipe.
-
Self-Validation: Turn off the ambient lights and scan the spill area with a 365 nm UV lamp. If residual blue fluorescence is detected, repeat the ethanol scrubbing step until the surface is optically clear.
-
-
Waste Collection: Place all contaminated wipes and gloves into a clearly labeled, sealable hazardous waste bag.
Comprehensive Disposal Procedures
The most critical aspect of managing (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is preventing its entry into municipal wastewater systems. Coumarin compounds exhibit significant aquatic toxicity and resist standard biodegradation processes[3][5].
Waste segregation and disposal decision tree for coumarin-based chemical waste.
Step-by-Step Disposal Methodology
1. Solid Waste Management
-
Scope: Empty chemical vials, contaminated pipette tips, weighing boats, and spill cleanup materials.
-
Procedure: Place items into a rigid, puncture-resistant container lined with a hazardous waste bag. Label strictly as "Toxic Solid Waste: Contains Coumarin Derivatives."
-
Routing: Must be routed to a licensed professional waste disposal service for high-temperature incineration[3].
2. Organic Liquid Waste (Stock Solutions)
-
Scope: Concentrated stock solutions in DMSO, DMF, or methanol.
-
Procedure: Transfer to a designated, chemically compatible waste carboy (typically High-Density Polyethylene - HDPE). Do not mix with halogenated solvents unless explicitly required by your facility's EHS guidelines, as halogenated waste carries higher disposal costs and different incineration requirements.
-
Routing: Label as "Non-Halogenated Organic Waste - Contains Fluorescent Amino Acids" and submit for chemical incineration.
3. Aqueous Liquid Waste (Assay Buffers)
-
Scope: Dilute biological assay buffers (e.g., PBS, Tris) containing trace amounts of the chemical.
-
Procedure: Never dispose of this down the sink. Even at micromolar concentrations, the cumulative environmental impact is unacceptable. Collect in an EHS-approved aqueous waste carboy.
-
Routing: Label as "Aqueous Hazardous Waste - Toxic to Aquatic Life." The facility will typically treat this via specialized filtration or transport it for incineration alongside organic waste[5].
References
- BLDpharm. "905442-42-4 | (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid Hazard Data." BLDpharm Database.
- PMC, National Institutes of Health. "Non-Canonical Amino Acids in Analyses of Protease Structure and Function." NIH PubMed Central.
- Benchchem. "Safeguarding Your Laboratory: Proper Disposal Procedures for Coumarin 6." Benchchem Technical Guides.
- CDH Fine Chemical. "Coumarin CAS No 91-64-5 MATERIAL SAFETY DATA SHEET." CDH Fine Chemical SDS Library.
- Fisher Scientific. "SAFETY DATA SHEET - Coumarin." Fisher Scientific Safety Documentation.
Sources
- 1. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 905442-42-4|(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid|BLD Pharm [bldpharm.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.fr [fishersci.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
As a Senior Application Scientist, I understand that handling specialized fluorophores requires moving beyond generic safety data sheets. To ensure experimental integrity and operator safety, we must understand the causality behind our safety protocols.
Below is the comprehensive, step-by-step operational and safety guide for handling (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid .
Executive Summary & Chemical Profile
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid (also known as L-(7-Hydroxycoumarin-4-yl) ethylglycine) is a fluorescent unnatural amino acid (UAA)[1]. It is widely utilized by drug development professionals for bio-orthogonal labeling, protein tagging, and structural protease profiling[2].
Because this compound features a 7-hydroxycoumarin (umbelliferone) side chain, it requires strict environmental controls to prevent photobleaching[3], alongside rigorous Personal Protective Equipment (PPE) to mitigate its localized and systemic hazards.
Table 1: Quantitative Data & Operational Impact
| Property | Value | Causality / Operational Impact |
|---|---|---|
| CAS Number | 905442-42-4 | Unique identifier for safety tracking and waste routing[1]. |
| Molecular Weight | 263.25 g/mol | Fine powder; high risk of aerosolization during weighing[1]. |
| Fluorophore | 7-Hydroxycoumarin | Photosensitive; requires amber vials to prevent signal degradation[3]. |
| Primary Solvents | DMSO or DMF | Solvents act as transdermal carriers, elevating systemic exposure risks[4]. |
Mechanistic Risk Assessment: The Causality of Hazard
Handling this UAA presents two distinct operational phases, each requiring a targeted safety approach:
-
Phase 1: Dry Powder Handling (Aerosolization Risk). In its lyophilized powder form, the umbelliferone moiety acts as a respiratory and dermal irritant[5]. Static charge generated during transfer can cause the fine powder to aerosolize, leading to unintended inhalation or ocular exposure.
-
Phase 2: Solution Handling (The Carrier Effect). To utilize this UAA in peptide synthesis, it must be dissolved in an organic solvent, universally Dimethyl Sulfoxide (DMSO). DMSO rapidly disrupts the lipid bilayers of the stratum corneum, hydrating the skin and denaturing skin proteins to drastically increase membrane permeability[4]. If a DMSO solution containing the coumarin derivative contacts unprotected skin, DMSO acts as a molecular Trojan horse, carrying the fluorophore directly into the bloodstream[6]. This shifts the hazard from a localized irritant to a systemic exposure risk[7].
Figure 2: Pathway of DMSO-mediated dermal transport and targeted PPE mitigation.
Personal Protective Equipment (PPE) Matrix
To build a self-validating safety system, every piece of PPE must serve a specific mechanistic purpose.
Table 2: Required PPE and Scientific Rationale
| Anatomy | PPE Requirement | Scientific Rationale (The "Why") |
|---|---|---|
| Hands | Double Nitrile Gloves (≥0.2 mm) | Nitrile provides >480 minutes of permeation resistance against DMSO[8]. Double gloving ensures the outer glove can be immediately discarded if a micro-spill occurs, preventing the carrier solvent from penetrating to the skin[4]. |
| Eyes | Chemical Splash Goggles | Standard safety glasses lack orbital seals. Goggles prevent aerosolized powder or DMSO micro-droplets from contacting the highly vascularized conjunctiva[7]. |
| Body | Flame-Resistant Lab Coat | Protects against static cling of the powder and provides a physical barrier against solvent splashes. Must be fully buttoned. |
| Lungs | Fume Hood (80-100 fpm) | Local exhaust ventilation is mandatory to mitigate the inhalation risk of the aerosolized coumarin powder[5]. |
Standard Operating Procedure: Dissolution and Aliquoting
The following protocol ensures both the chemical integrity of the fluorophore and the safety of the operator.
Figure 1: Safe handling and dissolution workflow for fluorescent unnatural amino acids.
Step-by-Step Methodology:
-
Environmental Control: Lower the fume hood sash to the designated operating height. Verify inward airflow. Don double nitrile gloves, lab coat, and chemical splash goggles.
-
Static-Free Weighing: Use an anti-static weighing boat. Causality: Standard plastic boats hold a static charge that repels fine powders, causing the UAA to aerosolize into the user's breathing zone and resulting in inaccurate mass measurements.
-
Anhydrous Dissolution: Transfer the powder to a glass vial. Add anhydrous DMSO (or DMF) slowly. Self-Validation Step: Visually inspect the solution. It should be entirely clear. If particulates remain, the concentration exceeds the solubility limit or the powder has aggregated.
-
Homogenization: Cap the vial tightly and vortex. If necessary, briefly sonicate the solution while keeping the vial wrapped in aluminum foil to prevent UV/ambient light-induced photobleaching of the 7-hydroxycoumarin moiety.
-
Aliquoting & Storage: Aliquot the stock solution into single-use amber microcentrifuge vials. Store at -20°C in a desiccator. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce ambient moisture that degrades the compound and alters its fluorescence quantum yield.
Spill Response & Waste Disposal Plan
Immediate Spill Response:
-
Powder Spills: Do not dry sweep, as this will aerosolize the coumarin derivative[5]. Cover the spill with damp absorbent paper towels to suppress dust. Wipe inward toward the center of the spill. Place all materials in a sealed hazardous waste bag.
-
Liquid (DMSO) Spills: Immediately absorb with vermiculite or inert absorbent pads[7]. If a drop contacts your outer glove, immediately remove and discard the outer glove before the DMSO can permeate the nitrile barrier[4]. Wash hands with soap and water.
Disposal Routing:
-
Solid Waste: Dispose of empty vials, weigh boats, and contaminated paper towels in designated solid hazardous chemical waste containers for high-temperature incineration.
-
Liquid Waste: Solutions containing DMSO and the UAA must be routed to Non-Halogenated Organic Liquid Waste . Do not pour down the drain, as DMSO is highly miscible with water and will carry the biologically active UAA into municipal water systems.
References[1] Advanced ChemBlocks. "L-(7-Hydroxycoumarin-4-yl) ethylglycine 95% | CAS: 905442-42-4." URL: https://achemblock.com/[2] Kopec, K., et al. "Non-Canonical Amino Acids in Analyses of Protease Structure and Function." National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7913506/[3] CymitQuimica. "H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH | CAS: 905442-42-4." URL: https://www.cymitquimica.com/[6] Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Health and Safety Information." ResearchGate. URL: https://www.researchgate.net/publication/237240397_Dimethyl_Sulfoxide_DMSO_Health_and_Safety_Information[4] The Calculated Chemist. "Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent." URL: https://www.thecalculatedchemist.com/[7] Santa Cruz Biotechnology. "Dimethyl Sulfoxide (DMSO) SDS." URL: https://www.scbt.com/[8] Fisher Scientific. "Dimethyl sulfoxide - Safety Data Sheet." URL: https://www.fishersci.co.uk/[5] Santa Cruz Biotechnology. "Umbelliferone - Safety Data Sheet." URL: https://www.scbt.com/p/umbelliferone-93-35-6
Sources
- 1. L-(7-Hydroxycoumarin-4-yl) ethylglycine 95% | CAS: 905442-42-4 | AChemBlock [achemblock.com]
- 2. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH | CymitQuimica [cymitquimica.com]
- 4. thecalculatedchemist.com [thecalculatedchemist.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.co.uk [fishersci.co.uk]
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